molecular formula C7H15ClFN B1448229 (3-Fluorocyclohexyl)methanamine hydrochloride CAS No. 1374657-39-2

(3-Fluorocyclohexyl)methanamine hydrochloride

Cat. No.: B1448229
CAS No.: 1374657-39-2
M. Wt: 167.65 g/mol
InChI Key: CXEKKNCFGLFSQJ-UHFFFAOYSA-N
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Description

(3-Fluorocyclohexyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C7H15ClFN and its molecular weight is 167.65 g/mol. The purity is usually 95%.
The exact mass of the compound (3-Fluorocyclohexyl)methanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3-Fluorocyclohexyl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Fluorocyclohexyl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-fluorocyclohexyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FN.ClH/c8-7-3-1-2-6(4-7)5-9;/h6-7H,1-5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEKKNCFGLFSQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374657-39-2
Record name (3-fluorocyclohexyl)methanamine hydrochloride
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Foundational & Exploratory

(3-Fluorocyclohexyl)methanamine hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (3-Fluorocyclohexyl)methanamine Hydrochloride

Executive Summary

(3-Fluorocyclohexyl)methanamine hydrochloride is an aliphatic amine that is emerging as a valuable building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom onto the cyclohexyl ring offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comprehensive technical overview of its chemical structure, stereochemical considerations, properties, synthesis, and applications, intended for researchers and professionals in the field of drug discovery and development. The strategic placement of fluorine can influence a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences, all of which are critical parameters in optimizing drug-like properties.[1][2][3] This document serves as a foundational resource for leveraging this unique chemical entity in research and development programs.

Chemical Identity and Structure

A thorough understanding of the molecule's structure is fundamental to its application.

Nomenclature and Identifiers
IdentifierValue
IUPAC Name (3-fluorocyclohexyl)methanamine;hydrochloride
Molecular Formula C₇H₁₅ClFN[4]
Molecular Weight 167.65 g/mol [4]
CAS Number Not uniquely assigned for the 3-fluoro isomer mixture. Related isomers have distinct CAS numbers.
Canonical SMILES C1CC(CC(C1)F)CN.Cl[5]
InChIKey WUFAQPHIHBJLDD-UHFFFAOYSA-N[5]
Structural Representation

The molecule consists of a cyclohexane ring substituted with a fluorine atom at the 3-position and a methylamine group at the 1-position. The amine is protonated in the hydrochloride salt form.

Caption: 2D structure of (3-Fluorocyclohexyl)methanamine hydrochloride.

Critical Stereochemistry: The Cis/Trans Isomers

The substitution pattern on the cyclohexane ring gives rise to two diastereomers: cis and trans. The spatial relationship between the fluorine atom and the aminomethyl group is critical as it dictates the three-dimensional shape of the molecule, which in turn significantly impacts its binding affinity to biological targets.

  • cis-isomer: The fluorine and aminomethyl groups are on the same face of the ring.

  • trans-isomer: The fluorine and aminomethyl groups are on opposite faces of the ring.

The choice between the cis and trans isomer is a critical decision in a drug design campaign. Each isomer presents a different vector and conformation, which can lead to dramatic differences in biological activity and pharmacokinetic profiles. It is imperative that researchers procure and characterize the specific isomer required for their structure-activity relationship (SAR) studies.

Physicochemical Properties

The physical and chemical properties of a compound are pivotal in its handling, formulation, and biological behavior. While specific experimental data for the 3-fluoro isomer is sparse in public literature, properties can be inferred from related structures and computational predictions.

PropertyValue / ObservationSource / Rationale
Physical Form Expected to be a white to off-white crystalline solid.Analogy to similar structures like (4-fluorocyclohexyl)methanamine hydrochloride.
Melting Point Undetermined. Expected to be a relatively high-melting solid due to its ionic salt nature.General property of amine hydrochlorides.
Solubility Expected to be soluble in water and lower alcohols (methanol, ethanol).The hydrochloride salt form enhances aqueous solubility.
pKa The primary amine is expected to have a pKa around 9-10. The fluorine atom's electron-withdrawing effect may slightly lower this value compared to the non-fluorinated analog.The introduction of fluorine can modulate the pKa of nearby functional groups.[3]
LogP (predicted) XlogP is predicted to be 1.2 for the free base.PubChem.[5] This value indicates moderate lipophilicity, a desirable trait for membrane permeability.

Synthesis and Manufacturing Considerations

The synthesis of (3-Fluorocyclohexyl)methanamine hydrochloride is a multi-step process that requires careful control of stereochemistry. A common conceptual approach involves the reduction of a corresponding nitrile or oxime precursor.

Conceptual Synthetic Workflow

A plausible synthetic route starts from 3-fluorocyclohexanecarboxylic acid or a related derivative. The key transformation is the conversion of a carboxylic acid or nitrile group into the aminomethyl group.

G start 3-Fluorocyclohexanone step1 Cyanohydrin Formation or Wittig Reaction start->step1 intermediate1 Nitrile or Carboxylic Acid Derivative step1->intermediate1 step2 Reduction (e.g., LiAlH₄, H₂/Catalyst) intermediate1->step2 product_base (3-Fluorocyclohexyl)methanamine (Free Base) step2->product_base step3 Salt Formation (HCl in ether/dioxane) product_base->step3 final_product (3-Fluorocyclohexyl)methanamine Hydrochloride step3->final_product

Caption: Conceptual workflow for the synthesis of the target compound.

Example Protocol: Reductive Amination (Hypothetical)

This protocol is illustrative and would require laboratory optimization.

  • Step 1: Synthesis of 3-Fluorocyclohexanecarbaldehyde. Start with commercially available 3-fluorocyclohexanol. Oxidize the alcohol to the ketone, 3-fluorocyclohexanone, using a standard oxidant like PCC or a Swern oxidation. The ketone can then be converted to the aldehyde via a one-carbon homologation, for instance, through the Darzens reaction followed by rearrangement.

  • Step 2: Reductive Amination. Dissolve 3-fluorocyclohexanecarbaldehyde in a suitable solvent such as methanol. Add an excess of ammonium chloride followed by a reducing agent like sodium cyanoborohydride (NaBH₃CN). The reaction proceeds via the in-situ formation of an imine, which is then reduced to the primary amine.

  • Step 3: Work-up and Isolation. Quench the reaction carefully with an aqueous acid. Basify the solution to deprotonate the amine and extract the free base into an organic solvent like dichloromethane. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 4: Salt Formation. Dissolve the crude free base in a minimal amount of a non-polar solvent like diethyl ether. Add a stoichiometric amount of HCl (as a solution in ether or dioxane) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Step 5: Purification. Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed to achieve high purity.[6]

Spectroscopic Profile

Characterization of the final compound is essential for confirming its identity and purity. Below are the expected spectroscopic features.

TechniqueExpected Features
¹H NMR Complex multiplets in the aliphatic region (1.0-2.5 ppm) corresponding to the cyclohexyl protons. A multiplet around 4.5-5.0 ppm for the proton attached to the carbon bearing the fluorine (CHF). A signal around 2.8-3.2 ppm for the -CH₂-NH₃⁺ protons. A broad singlet for the -NH₃⁺ protons, which may exchange with D₂O.
¹³C NMR A signal for the carbon bearing the fluorine (C-F) would appear as a doublet (due to C-F coupling) in the range of 85-95 ppm. Other cyclohexyl carbons would appear between 20-45 ppm. The aminomethyl carbon (-CH₂N) would be expected around 40-50 ppm.
¹⁹F NMR A single resonance, likely a complex multiplet, whose chemical shift would be indicative of the fluorine's environment on the aliphatic ring.
IR Spectroscopy Broad absorption band from 2500-3200 cm⁻¹ characteristic of the amine salt (-NH₃⁺). C-H stretching bands around 2850-2950 cm⁻¹. A C-F stretching band, typically in the 1000-1100 cm⁻¹ region.
Mass Spectrometry (ESI+) The primary ion observed would be the molecular ion of the free base [M+H]⁺ at m/z 132.1183.[5]

Applications in Drug Discovery

The true value of (3-Fluorocyclohexyl)methanamine hydrochloride lies in its application as a molecular scaffold or building block in the synthesis of novel therapeutic agents.[7] Fluorine's unique properties are leveraged to enhance drug performance.[8]

  • Metabolic Blocking: The C-F bond is exceptionally strong. Placing a fluorine atom at a site that is susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's half-life and oral bioavailability.[1]

  • Conformational Control: The bulky and electronegative fluorine atom can influence the conformational preference of the cyclohexyl ring (chair vs. boat/twist-boat), which can lock the molecule into a more biologically active conformation.[2]

  • Modulation of Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1] This is a strategic tool for tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.[3]

  • pKa Tuning: The electron-withdrawing nature of fluorine can lower the pKa of the nearby amine group. This can be crucial for optimizing a drug's solubility and interaction with its target at physiological pH.[3]

This building block is particularly attractive for developing drugs targeting CNS disorders, where blood-brain barrier penetration is essential, and in therapeutic areas where improving metabolic stability is a key challenge.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed.

  • Hazard Classification: Based on analogous compounds, (3-Fluorocyclohexyl)methanamine hydrochloride is expected to be harmful if swallowed (Acute Toxicity, Oral), and to cause skin and serious eye irritation.[9][10] It may also cause respiratory irritation.[9][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves when handling this compound.[10][12]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12][13] Avoid contact with skin, eyes, and clothing.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][14] Keep away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water.[13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12][13]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[12]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[13]

References

  • PubChem. PubChemLite - (3-fluorocyclohexyl)methanamine hydrochloride (C7H14FN). [Link]
  • PubChem. (3-Fluorophenyl)Methanamine Hydrochloride. [Link]
  • Fisher Scientific. SAFETY DATA SHEET - Methylamine hydrochloride. [Link]
  • The Pharma Journal. Fluorine in drug discovery: Role, design and case studies. [Link]
  • PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]
  • ResearchGate. Tactical Applications of Fluorine in Drug Design and Development. [Link]
  • Bentham Science. Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. [Link]
  • MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. [Link]
  • Organic Syntheses. methylamine hydrochloride. [Link]

Sources

Fluorinated Cyclohexane Building Blocks for Fragment-Based Drug Discovery: Escaping Flatland with ¹⁹F NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of fragment-based drug discovery (FBDD) is undergoing a structural evolution. To overcome the high attrition rates associated with flat, sp²-hybridized aromatic fragments, medicinal chemists are increasingly "escaping flatland" by incorporating sp³-rich three-dimensional scaffolds. Among these, selectively fluorinated cyclohexanes have emerged as highly privileged building blocks. By strategically placing fluorine atoms on a cyclohexane ring, researchers can exert profound conformational control, precisely tune lipophilicity, and leverage the extraordinary sensitivity of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for high-throughput ligand-observed screening.

This technical guide explores the physicochemical causality behind fluorinated cyclohexanes, details the quantum-mechanical principles governing their conformation, and provides self-validating experimental workflows for their synthesis and application in ¹⁹F NMR fragment screening.

The Physicochemical Logic of Fluorinated Cyclohexanes

Stereoelectronic Conformational Control

In traditional aliphatic rings, conformer populations are dictated primarily by the minimization of nonbonding steric interactions (e.g., A¹,³-strain). However, the introduction of fluorine fundamentally alters this calculus through the fluorine gauche effect [1]. This effect is driven by stabilizing hyperconjugative interactions—specifically, the donation of electron density from proximal electron-rich σ-bonds or nonbonding electron pairs into the strongly antibonding orbital of the C–F σ-bond (σ→σ* or n→σ*)[1].

When multiple fluorine atoms are positioned on a cyclohexane ring, the ring is forced into optimal chair conformations that maximize these stereoelectronic stabilization energies, often resulting in parallel (axial) orientations of the C–F bonds[1].

The "Janus Face" Phenomenon and Lipophilicity Tuning

A counterintuitive phenomenon occurs when multiple fluorines are arranged in a 1,3-diaxial configuration. While fluorine substitution on aromatic rings generally increases lipophilicity (LogP), the selective multi-fluorination of cyclohexanes (such as the all-cis tetrafluoro- or hexafluorocyclohexane motifs) dramatically decreases LogP[2].

This is due to the generation of a highly polarized "Janus face"[2]. The 1,3-diaxial arrangement aligns the C–F bond dipoles, creating an intensely electronegative "fluorine face" and a corresponding electropositive "hydrogen face"[2]. Water networks associate strongly with the polarized protic face via hydrogen bonding, rendering these sp³-rich fragments highly soluble and hydrophilic despite their lack of traditional solubilizing heteroatoms[3].

ConformationalTuning Start Fluorinated Cyclohexane Design Stereo Stereoelectronic Effects (Gauche Effect, n→σ*) Start->Stereo Electro Electrostatic Interactions (Dipole Minimization) Start->Electro Axial 1,3-Diaxial C-F Bonds (e.g., all-cis isomers) Stereo->Axial Equat Diequatorial C-F Bonds (e.g., trans-1,2 isomers) Electro->Equat ResultAx High Dipole Moment 'Janus Face' Polarity Decreased LogP Axial->ResultAx ResultEq Lower Dipole Moment Standard Lipophilicity Increased LogP Equat->ResultEq

Logical flow of conformational tuning in fluorinated cyclohexanes affecting physicochemical properties.

Table 1: Physicochemical Impact of Progressive Fluorination on Cyclohexanes

Data summarizes the inverse relationship between multi-axial fluorination and lipophilicity[1][2][3].

Scaffold / MotifStereochemistryApprox. Dipole Moment (D)LogP TrendSolvation Characteristic
Cyclohexane N/A~0.0 DHighHighly lipophilic, poor aqueous solubility
Monofluorocyclohexane Equatorial/Axial~1.5 DModerateStandard lipophilic profile
Tetrafluorocyclohexane all-cis (1,3-diaxial)~5.2 DLowHydrophilic; strong H-bonding at H-face
Hexafluorocyclohexane all-cis (1,3,5-triaxial)~6.2 DVery LowExtreme facial polarization; highly soluble

¹⁹F NMR in Fragment-Based Drug Discovery

The integration of fluorinated cyclohexanes into FBDD is perfectly synergistic with ¹⁹F NMR screening[4]. The ¹⁹F nucleus possesses a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, yielding a sensitivity of 83% relative to ¹H[5].

Crucially, the chemical shift of ¹⁹F is exquisitely sensitive to its local van der Waals and electrostatic environment, spanning a chemical shift dispersion of over 200 ppm[4]. Because there is effectively zero background fluorine in biological macromolecules, ¹⁹F NMR provides pristine, interference-free spectra[5]. This allows for the simultaneous screening of "cocktails" containing 20 to 30 fluorinated fragments without signal overlap[6][7].

The T₂ Relaxation (CPMG) Filter Principle

Ligand-observed ¹⁹F NMR relies on the differences in molecular tumbling rates between free fragments and those bound to a massive protein target. A free fluorinated fragment tumbles rapidly in solution, resulting in a long transverse relaxation time (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) and sharp NMR signals[6]. Upon binding to a target protein, the fragment adopts the slow tumbling rate of the macromolecule. This drastically shortens its 

relaxation time, leading to severe line broadening.

By applying a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence, signals with short ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 (bound fragments) are filtered out. A hit is identified by a significant reduction in signal intensity (>30%) compared to a reference spectrum lacking the target protein.

FBDDWorkflow Lib 1. Fluorinated Fragment Library (sp3-rich cyclohexanes) Cocktail 2. Cocktail Assembly (20-30 fragments, no 19F overlap) Lib->Cocktail Assay 3. 19F NMR Data Acquisition (T2 CPMG Relaxation Filter) Cocktail->Assay Add Target Protein Hit 4. Hit Identification (>30% intensity decrease) Assay->Hit Analyze ΔR2 Val 5. Hit Validation (15N HSQC / X-ray Crystallography) Hit->Val

Step-by-step workflow for ¹⁹F NMR ligand-observed fragment screening using T₂ relaxation.

Experimental Workflows

Protocol 1: Synthesis of All-Cis Fluorinated Cyclohexanes via Rh-Catalyzed Hydrogenation

Historically, multi-fluorinated cyclohexanes required lengthy, multi-step syntheses. Modern methodologies utilize direct catalytic hydrogenation of readily available fluorinated aromatics to generate all-cis fluorinated cyclohexanes in a single step[3].

Causality & Validation: Standard hydrogenation catalysts often cause defluorination due to the high energy of the C–F bond interacting with the metal surface. Utilizing Rhodium nanoparticles on molecularly modified silica supports (Rh@Si-R) creates a localized hydrophobic environment that permits selective syn-hydrogenation without cleaving the C–F bonds[1].

Step-by-Step Procedure:

  • Catalyst Preparation: Graft non-polar alkyl silanes onto a SiO₂ surface to generate a hydrophobic support. Deposit Rhodium precursor to form Rh@Si-R nanoparticles (0.05–0.5 mol% Rh)[1].

  • Reaction Setup: In a high-pressure reactor, dissolve the fluorinated arene precursor (e.g., 1,2,3,4-tetrafluorobenzene) in a non-polar solvent (e.g., hexane).

  • Hydrogenation: Pressurize the vessel with H₂ gas to 10–55 bar. Heat the reaction to 80–100°C for 1 to 2 hours[1].

  • Isolation: Vent the reactor, filter the catalyst (which is fully recyclable), and concentrate the filtrate. The syn-addition of hydrogen guarantees the formation of the all-cis stereoisomer[3].

  • Validation: Confirm the all-cis geometry via ¹⁹F NMR; the presence of distinct axial and equatorial coupling constants will validate the stereochemistry.

Protocol 2: ¹⁹F NMR Ligand-Observed T₂ Relaxation Screening

This protocol describes a self-validating system for screening fluorinated cyclohexane cocktails against a target protein[6][7].

Causality & Validation: The inclusion of 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) acts as an internal chemical shift and intensity reference. A parallel ¹H NMR profile is acquired to validate protein integrity and buffer pH, ensuring that any observed ¹⁹F signal reduction is due to target binding, not protein precipitation or aggregation[6].

Step-by-Step Procedure:

  • Cocktail Design: Select 20–25 fluorinated cyclohexane fragments. Overlay their individual ¹⁹F NMR spectra to ensure a minimum of 6 Hz separation between all signals to prevent overlap[7].

  • Buffer Preparation: Prepare the screening buffer: 50 mM sodium phosphate, 100 mM NaCl, 50 μM DSS, 10% D₂O, pH 7.4[6].

  • Sample Assembly (Automated):

    • Reference Tube: 50 μM fragment cocktail in buffer.

    • Target Tube: 50 μM fragment cocktail + 5–10 μM target protein in buffer.

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum (with water suppression) to verify protein folding and DSS reference[6].

    • Acquire a 1D ¹⁹F spectrum for baseline chemical shift and intensity[7].

    • Acquire a ¹⁹F CPMG ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       relaxation experiment (e.g., total spin-echo time of 120 ms).
      
  • Hit Identification: Process the spectra. A fragment is classified as a "hit" if its ¹⁹F signal intensity in the CPMG spectrum of the Target Tube is reduced by >30% relative to the Reference Tube, or if a chemical shift perturbation of >6 Hz is observed[7].

Conclusion

The integration of selectively fluorinated cyclohexanes into FBDD represents a masterclass in physical organic chemistry applied to drug design. By harnessing the stereoelectronic properties of the C–F bond, researchers can engineer sp³-rich fragments with precisely tuned 3D vectors and counterintuitive lipophilicity profiles. When coupled with the unmatched sensitivity and multiplexing capabilities of ¹⁹F NMR


 relaxation screening, these building blocks provide a highly efficient, atom-economical pathway to discovering novel therapeutics for challenging biological targets.

References

  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology. Available at:[Link]

  • Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC - NIH. Available at:[Link]

  • The Emergence and Properties of Selectively Fluorinated 'Janus' Cyclohexanes. ResearchGate. Available at:[Link]

  • Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties. PMC - NIH. Available at:[Link]

  • Metabolism and hydrophilicity of the polarised 'Janus face' all-cis tetrafluorocyclohexyl ring, a candidate motif for drug discovery. Chemical Science (RSC Publishing). Available at:[Link]

  • 19F NMR Fragment Screening Platform. Faculty of Life Sciences - UCL. Available at:[Link]

  • NMR-based Fragment Screening in a Minimum Sample but Maximum Automation Mode. iNext-Discovery. Available at:[Link]

Sources

(3-Fluorocyclohexyl)methanamine hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (3-Fluorocyclohexyl)methanamine hydrochloride , a critical fluorinated building block in modern medicinal chemistry.

Executive Summary

(3-Fluorocyclohexyl)methanamine hydrochloride (CAS: 1374657-39-2 ) is a saturated, fluorinated heterocycle used primarily as a scaffold in drug discovery. It serves as a bioisostere for non-fluorinated cyclohexylamines, introducing a high-electronegativity fluorine atom to modulate lipophilicity (


), metabolic stability, and amine basicity (

) without significantly altering steric bulk.

This guide details the physicochemical properties, stereochemical complexity, synthesis pathways, and handling protocols for this compound.

Chemical Identity & Physicochemical Properties

Core Identification
PropertyData
Chemical Name (3-Fluorocyclohexyl)methanamine hydrochloride
CAS Number 1374657-39-2
Molecular Formula

(

)
Molecular Weight 167.65 g/mol (Salt) / 131.19 g/mol (Free Base)
Appearance White to off-white solid (hygroscopic)
Solubility Highly soluble in water, DMSO, Methanol
Stereochemical Complexity

The 1,3-disubstitution pattern on the cyclohexane ring creates two diastereomers (cis and trans), each existing as a pair of enantiomers.

  • cis-Isomer (Thermodynamically Preferred):

    • The 1,3-substitution allows both the fluoromethyl and amine groups to adopt equatorial positions simultaneously (diequatorial conformation).

    • Conformation:

      
       (Most Stable).
      
  • trans-Isomer:

    • Forces one substituent into an axial position while the other remains equatorial.

    • Conformation:

      
       or 
      
      
      
      .
    • Energy Penalty: The 1,3-diaxial interaction (if axial) or gauche interactions make this isomer higher in energy than the cis form.

Note: Commercial supplies under CAS 1374657-39-2 are typically supplied as a diastereomeric mixture unless specified as "cis-enriched" or "trans-enriched."

Synthesis & Manufacturing Methodologies

The synthesis of (3-Fluorocyclohexyl)methanamine hydrochloride typically follows a "Nitrile Reduction" route or a "Dehydroxy-fluorination" route. Below is the industry-standard workflow for the Nitrile Reduction Route , which offers high scalability.

Workflow Diagram (Graphviz)

Synthesis_Workflow Start Starting Material: 3-Fluorocyclohexanone Step1 Step 1: Homologation (TosMIC Reaction) Start->Step1 t-BuOK, DME, -50°C Intermediate1 Intermediate: 3-Fluorocyclohexanecarbonitrile Step1->Intermediate1 Yield: ~60-70% Step2 Step 2: Nitrile Reduction (LiAlH4 or H2/Raney Ni) Intermediate1->Step2 Reduction Product_FreeBase Product (Free Base): (3-Fluorocyclohexyl)methanamine Step2->Product_FreeBase Workup Step3 Step 3: Salt Formation (HCl in Dioxane/Ether) Product_FreeBase->Step3 Acidification Final Final Product: (3-Fluorocyclohexyl)methanamine HCl Step3->Final Precipitation & Drying

Figure 1: Synthetic pathway from 3-fluorocyclohexanone to the target amine hydrochloride.

Detailed Protocol (Nitrile Reduction Route)
Phase 1: Formation of 3-Fluorocyclohexanecarbonitrile
  • Reagents: 3-Fluorocyclohexanone (1.0 eq), Tosylmethyl isocyanide (TosMIC, 1.1 eq), Potassium tert-butoxide (

    
    -BuOK, 2.2 eq).
    
  • Solvent: Dimethoxyethane (DME) or THF.

  • Procedure:

    • Cool a solution of TosMIC and 3-fluorocyclohexanone in DME to -50°C.

    • Add

      
      -BuOK dropwise to maintain low temperature (exothermic).
      
    • Allow to warm to room temperature and stir for 4–6 hours.

    • Mechanism: The reaction proceeds via a Van Leusen reaction, converting the ketone to a nitrile with one additional carbon atom.

  • Purification: Quench with water, extract with EtOAc, and purify via silica gel chromatography.

Phase 2: Reduction to Amine
  • Reagents: Lithium Aluminum Hydride (LAH, 2.0 eq) or

    
     (50 psi) with Raney Nickel.
    
  • Solvent: Anhydrous THF (for LAH) or Methanol/NH3 (for Hydrogenation).

  • Procedure (LAH Method):

    • Suspend LAH in dry THF at 0°C under Argon.

    • Add the nitrile intermediate dropwise.

    • Reflux for 2 hours.

    • Critical Safety Step: Quench carefully using the Fieser method (

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ).
    • Filter solids and concentrate the filtrate to obtain the free amine oil.

Phase 3: Hydrochloride Salt Formation
  • Procedure: Dissolve the crude free amine in diethyl ether or dichloromethane (

    
    ).
    
  • Acidification: Add 4M HCl in Dioxane dropwise at 0°C.

  • Isolation: The white precipitate is filtered, washed with cold ether, and dried under high vacuum to yield (3-Fluorocyclohexyl)methanamine hydrochloride .

Applications in Drug Discovery

The "Fluorine Effect"

Incorporating fluorine at the C3 position of the cyclohexane ring induces specific electronic and conformational changes:

  • Dipole-Dipole Interactions: The C-F bond creates a permanent dipole that can interact with protein binding pockets or influence the orientation of the methanamine tail.

  • Basicity Modulation: The electron-withdrawing nature of fluorine (inductive effect,

    
    ) reduces the 
    
    
    
    of the primary amine compared to the non-fluorinated analog. This is crucial for optimizing oral bioavailability and blood-brain barrier (BBB) penetration.
    • Estimated pKa shift: -0.5 to -1.0 log units.

  • Metabolic Blocking: Fluorine substitution blocks oxidation at the C3 position, a common metabolic soft spot in cyclohexane rings (CYP450 oxidation).

Conformational Energy Landscape

Conformation Cis Cis-Isomer (Diequatorial) Most Stable Trans Trans-Isomer (Axial/Equatorial) Less Stable Cis->Trans  Isomerization   (High Energy Barrier) Interaction 1,3-Diaxial Interactions raise energy of Trans isomer Trans->Interaction

Figure 2: Conformational stability comparison. The cis-isomer minimizes steric strain by placing both substituents in equatorial positions.

Handling & Safety

  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Store in a desiccator at 2–8°C .

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

  • Safety: Treat as a standard organic amine salt.

    • GHS Classification: Warning (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

    • PPE: Wear nitrile gloves, safety glasses, and use a fume hood to avoid inhalation of dust.

References

  • PubChem. (3-Fluorocyclohexyl)methanamine hydrochloride - Compound Summary. National Library of Medicine. Available at: [Link]

  • Belyakov, A. V., et al. (2013).[1] Conformational preferences of fluorocyclohexane and 1-fluoro-1-silacyclohexane molecules. Structural Chemistry. Available at: [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]

Sources

Strategic Fluorination of Amines: Modulating Lipophilicity and Basicity in Drug Design

[1][2]

Executive Summary

In medicinal chemistry, amines are ubiquitous yet problematic. While essential for solubility and target engagement, high basicity often leads to poor membrane permeability, hERG channel inhibition (cardiotoxicity), and phospholipidosis. This guide details the strategic incorporation of fluorine atoms—specifically


1

The Physicochemical Paradox: pKa, logP, and logD

To effectively utilize fluorinated amines, one must distinguish between intrinsic lipophilicity (logP) and the pH-dependent distribution coefficient (logD).

  • The Inductive Effect: Fluorine is the most electronegative element. When placed near an amine, it withdraws electron density through the

    
    -framework. This reduces the availability of the nitrogen lone pair, stabilizing the neutral form and destabilizing the protonated ammonium species.
    
  • The LogD Shift: While replacing Hydrogen with Fluorine often increases intrinsic lipophilicity (logP) due to fluorine's hydrophobicity, the profound drop in pKa drives the effective lipophilicity (logD) up at pH 7.4.

The Equation of Permeability:

Structural Motifs and Quantitative Impact[4][5][6]

The position of the fluorine atom relative to the nitrogen determines the magnitude of the pKa shift.[2] The effect is additive and distance-dependent.[3]

Table 1: Impact of Fluorination on Amine Basicity and Lipophilicity[1]
Structural MotifDistance from N

pKa (Approx)
MechanismMedicinal Utility

-Fluoroamine
1 BondN/AUnstableGenerally unstable (decomposes to imine/aldehyde).

-Fluoroamine
2 Bonds-1.7 unitsStrong

-induction
Ideal for modulating solubility/permeability balance.

-Difluoro
2 Bonds-3.0 to -3.5Additive Inductiondrastic reduction in basicity; approaches neutral amide behavior.

-Fluoroamine
3 Bonds-0.7 to -0.8Weak InductionFine-tuning; use when

-F reduces potency too much.
Trifluoroethyl (

)
2 Bonds-4.0 to -5.0Massive WithdrawalRenders amine non-basic (pKa ~5.7); acts like pyridine.

Data synthesized from Morgenthaler et al. (2007) and Purser et al. (2008).

Mechanistic Deep Dive: Conformational Control

Beyond simple induction, fluorinated amines exhibit unique conformational biases that influence binding and permeability.[4]

The Gauche Effect

In

  • Cause: Hyperconjugation (

    
    ) and electrostatic attraction between 
    
    
    and
    
    
    .
  • Consequence: This locks the molecule into a specific shape, potentially reducing the entropic penalty of binding to a protein target.

Intramolecular Hydrogen Bonding (IMHB)

While the C-F bond is a poor hydrogen bond acceptor compared to C-O, in the close proximity of a protonated amine (ammonium), an intramolecular N-H...F interaction can occur.

  • Effect: This "shields" the polarity of the N-H bond from the solvent.

  • Result: Desolvation energy is reduced, facilitating passage through the lipid bilayer.

Visualization: The Fluorine Modulation Pathway

FluorineModulationStartAliphatic Amine(High pKa ~10.5)Step1Introduce Beta-FluorineStart->Step1Mech1Inductive Withdrawal(Sigma-bond)Step1->Mech1Mech2Gauche Effect(Conformational Lock)Step1->Mech2Result1pKa Reduction(~8.8)Mech1->Result1OutcomeOptimized logD& PermeabilityMech2->OutcomeShapeResult2Increased NeutralFraction at pH 7.4Result1->Result2Result2->Outcome

Caption: Logical pathway showing how

Experimental Protocols

Protocol A: Synthesis of Chiral -Fluoroamines via Deoxofluorination

Standard workflow for converting


Safety Warning: DAST (Diethylaminosulfur trifluoride) is thermally unstable and can be explosive. Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is a safer, more thermally stable alternative, though it still requires strict moisture exclusion.

Reagents:

  • Substrate: N-protected

    
    -amino alcohol (e.g., N-Boc-phenylglycinol).
    
  • Fluorinating Agent: Deoxo-Fluor (1.2 equiv).

  • Solvent: Anhydrous DCM (Dichloromethane).

  • Quench: Saturated aqueous

    
    .[5]
    

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the N-protected amino alcohol in anhydrous DCM (0.1 M concentration). Cool to -78°C (dry ice/acetone bath).

  • Addition: Add Deoxo-Fluor (1.2 equiv) dropwise via syringe. Note: Exothermic reaction.[5]

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) over 4 hours.

    • Checkpoint: Monitor conversion via TLC or LCMS. Look for the disappearance of the alcohol mass (-17) and appearance of fluoride (+2 mass shift relative to H, or +19 shift in NMR).

  • Quenching: Cool back to 0°C. Slowly add sat.

    
    . Caution: Vigorous 
    
    
    evolution.
  • Extraction: Extract aqueous layer 3x with DCM. Dry organics over

    
    .
    
  • Purification: Silica gel chromatography. Fluorinated products are typically less polar (higher Rf) than the starting alcohol.

Protocol B: Potentiometric pKa & logD Measurement

Gold standard using Sirius T3 or similar potentiometric titrator.

Principle: Measuring the change in pH as a function of added titrant (HCl/KOH) allows calculation of pKa. logP is measured by performing the titration in the presence of octanol.

Methodology:

  • Calibration: Calibrate electrode using standard buffers (pH 2, 7, 12).

  • Sample Prep: Dissolve 1-3 mg of the fluorinated amine in 1.5 mL of assay water (containing 0.15 M KCl for ionic strength).

  • pKa Titration:

    • Acidify to pH 2.0 with 0.5 M HCl.

    • Titrate with 0.5 M KOH up to pH 12.0.

    • Derivation: The inflection point of the curve represents the pKa.

  • logP/logD Titration:

    • Repeat the titration in a dual-phase system (Water + n-Octanol).

    • The shift in the pKa curve (apparent pKa,

      
      ) caused by partitioning into octanol allows calculation of logP.[6]
      
    • 
       (where 
      
      
      is the volume ratio).
Visualization: Experimental Workflow

Workflowcluster_0Synthesis (Deoxofluorination)cluster_1Validation (Sirius T3)StartSynN-Boc Amino AlcoholReagentAdd Deoxo-Fluor(-78°C, DCM)StartSyn->ReagentQuenchQuench NaHCO3(Careful!)Reagent->QuenchPurifySilica PurificationQuench->PurifySamplePurified FluoroaminePurify->SampleQC Check (NMR/LCMS)TitrationPotentiometric Titration(aq + octanol)Sample->TitrationCalcCalculate pKa shift& logD(7.4)Titration->Calc

Caption: Integrated workflow from chemical synthesis to physicochemical validation.

References

  • Morgenthaler, M. et al. (2007). "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, 2(8), 1100–1115.

  • Purser, S. et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.

  • Gillis, E. P. et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315–8359.

  • Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359–4369.

  • Champagne, P. A. et al. (2015). "Stereoselective Synthesis of Chiral

    
    -Fluoroamines." Chemical Reviews, 115(17), 9073–9174. 
    

Technical Guide: (3-Fluorocyclohexyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, structural properties, synthesis, and applications of (3-Fluorocyclohexyl)methanamine Hydrochloride .

CAS Number: 1374657-39-2 Compound Type: Fluorinated Aliphatic Amine Building Block[1][2][3]

Executive Summary

(3-Fluorocyclohexyl)methanamine Hydrochloride is a specialized saturated heterocyclic building block used in medicinal chemistry to modulate the physicochemical properties of drug candidates.[2][3] By introducing a fluorine atom at the 3-position of the cyclohexane ring, researchers can influence the metabolic stability (blocking P450 oxidation sites), lipophilicity (LogD adjustment), and molecular conformation (via stereoelectronic effects) of the parent scaffold without significantly altering steric bulk.[2][3]

This guide provides a comprehensive analysis of its structural dynamics, synthetic pathways, and handling protocols for high-purity applications in lead optimization.[2][3]

Chemical Identity & Identifiers

PropertySpecification
Chemical Name (3-Fluorocyclohexyl)methanamine hydrochloride
CAS Number 1374657-39-2
Molecular Formula C₇H₁₄FN[1][2][3] · HCl
Molecular Weight 167.65 g/mol (Salt); ~131.19 g/mol (Free Base)
SMILES NCC1CCCC(F)C1.Cl
IUPAC Name (3-fluorocyclohexyl)methanamine hydrochloride
Appearance White to off-white hygroscopic solid
Solubility Highly soluble in water, DMSO, Methanol

Structural Analysis & Stereochemistry

The introduction of fluorine at the C3 position of the cyclohexane ring creates distinct stereochemical and conformational considerations critical for binding affinity.

Isomerism

The compound exists as two diastereomers, cis and trans, defined by the relative orientation of the fluoromethyl group and the methanamine tail.[3]

  • Cis-Isomer: The substituents are typically in a 1,3-relationship.[2][3] In a chair conformation, the cis-1,3-disubstituted cyclohexane prefers the diequatorial conformation, maximizing stability.[2][3]

  • Trans-Isomer: One substituent is axial and the other equatorial.[2][3] This isomer is generally higher in energy and may adopt a twisted boat conformation to relieve 1,3-diaxial strain.[2][3]

The Fluorine Effect[2]
  • pKa Modulation: The electron-withdrawing nature of fluorine (inductively through the

    
    -framework) lowers the pKa of the primary amine compared to the non-fluorinated analog (cyclohexylmethanamine).[2][3] This can improve oral bioavailability by reducing the percentage of ionized species at physiological pH.[3]
    
  • Metabolic Blocking: The C3 position is a common site for oxidative metabolism.[3] Fluorine substitution blocks this position, potentially extending the half-life (

    
    ) of the molecule.[2][3]
    
Structural Diagram (Isomerism)

Isomerism cluster_0 Stereochemical Configurations Cis Cis-Isomer (Diequatorial Preferred) Chair Chair Conformation Dynamics Cis->Chair High Stability Trans Trans-Isomer (Axial/Equatorial) Trans->Chair Ring Flip / Strain Binding Protein Binding Pocket (Shape Complementarity) Chair->Binding Target Fit

Figure 1: Stereochemical relationships and conformational stability of 3-fluorocyclohexyl derivatives.

Synthesis & Manufacturing Protocols

Direct fluorination of the amine is difficult due to chemoselectivity issues.[3] The most robust industrial route utilizes a reductive amination or nitrile reduction strategy starting from a fluorinated ketone or ester precursor.[3]

Recommended Synthetic Route (Retrosynthesis)

The synthesis typically begins with 3-oxocyclohexanecarboxylate , allowing for the installation of the fluorine atom prior to the amine generation to avoid side reactions.[2][3]

Step-by-Step Protocol:
  • Fluorination: Treat ethyl 3-oxocyclohexanecarboxylate with Deoxo-Fluor® or DAST in DCM at 0°C to convert the ketone to the gem-difluoro (if desired) or reduce to alcohol and fluorinate to get the mono-fluoro derivative (with inversion of configuration).[2][3]

    • Note: To get the mono-fluoro, it is often better to reduce the ketone to the alcohol first (NaBH₄), then treat with DAST.[2][3]

  • Ester Reduction: Reduce the ester group to the primary alcohol using LiAlH₄ or LiBH₄ in THF.[3]

  • Activation: Convert the primary alcohol to a mesylate (MsCl, Et₃N) or tosylate.

  • Azidation: Displace the leaving group with Sodium Azide (NaN₃) in DMF at 60°C.

  • Staudinger Reduction: Reduce the azide to the amine using Triphenylphosphine (PPh₃) and water, or catalytic hydrogenation (H₂, Pd/C).[3]

  • Salt Formation: Treat the crude amine with 4M HCl in Dioxane to precipitate the hydrochloride salt.

Synthesis Workflow Diagram

Synthesis Start Start: Ethyl 3-oxocyclohexanecarboxylate Step1 1. Reduction (NaBH4) 2. Fluorination (DAST) Start->Step1 Inter1 Intermediate: Ethyl 3-fluorocyclohexanecarboxylate Step1->Inter1 Step2 Ester Reduction (LiAlH4 / THF) Inter1->Step2 Inter2 Intermediate: (3-Fluorocyclohexyl)methanol Step2->Inter2 Step3 1. Mesylation (MsCl) 2. Azidation (NaN3) Inter2->Step3 Inter3 Intermediate: 3-Fluorocyclohexyl methyl azide Step4 Reduction (H2, Pd/C) & HCl Salt Formation Inter3->Step4 Final Product: (3-Fluorocyclohexyl)methanamine HCl Step4->Final

Figure 2: Step-wise synthetic pathway from commercially available precursors.

Handling, Stability & Safety

Storage Conditions
  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic.[3] It must be stored in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen).[3]

  • Temperature: Store at 2–8°C (Refrigerated) for long-term stability.

  • Desiccation: Store over desiccant (e.g., silica gel or P₂O₅) to prevent hydrolysis or clumping.[3]

Safety Hazards (GHS Classification)
  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

  • PPE: Wear nitrile gloves, safety goggles, and use within a chemical fume hood.[3]

References

  • Chemical Identity & CAS Verific

    • Source: CymitQuimica & BLDpharm Catalog.[3]

    • Identifier: CAS 1374657-39-2.[1][2][3][4]

    • URL:[2][3]

  • Fluorine in Medicinal Chemistry (Mechanistic Insight)

    • Title: Fluorine in Medicinal Chemistry.[3][5][6]

    • Source: Journal of Medicinal Chemistry (Purser et al., 2008).[3]

    • Context: Bioisosterism and metabolic stability of fluorinated cycloalkanes.[2][3]

    • URL:[Link][2][3]

  • Synthetic Methodology (Analogous Protocols)

    • Title: Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines.
    • Source: European Journal of Organic Chemistry (Chernykh et al., 2015).[3][5][6]

    • Context: Methodologies for DAST fluorination and amine generation in cycloalkanes.[3][5]

    • URL:[Link][2][3]

Sources

Engineering Metabolic Resilience: A Technical Guide to Fluorinated Cycloalkylamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cycloalkylamines (piperidines, pyrrolidines, azetidines) are ubiquitous pharmacophores in medicinal chemistry, yet they frequently suffer from rapid oxidative clearance via Cytochrome P450 (CYP) enzymes. Strategic fluorination is not merely about blocking a metabolic "soft spot"; it is a multi-dimensional tool that alters pKa, lipophilicity (logD), and molecular conformation.

This guide provides a technical framework for utilizing fluorine to engineer metabolic stability in cycloalkylamines. It moves beyond simple "hydrogen capping" to explain the stereoelectronic principles that drive stability and provides a rigorous, self-validating experimental protocol for assessing these changes.

Part 1: The Mechanistic Basis of Stability

The metabolic stabilization of cycloalkylamines by fluorine is governed by three distinct physicochemical mechanisms. Understanding these allows for rational design rather than trial-and-error.

Electronic Deactivation (The pKa Effect)

Oxidative metabolism of amines often involves Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT).

  • Mechanism: Fluorine is the most electronegative element (3.98 Pauling scale). When placed on a carbon

    
     or 
    
    
    
    to the amine nitrogen, it exerts a powerful inductive effect (
    
    
    ), pulling electron density away from the nitrogen lone pair.
  • Impact on CYP Binding: Many CYP isoforms (notably CYP2D6 ) prefer binding to basic amines that are protonated at physiological pH (forming an ion pair with Asp301 in the active site).[1][2]

  • Result: Introduction of fluorine lowers the pKa of the amine (typically by 1–2 log units per fluorine atom at the

    
    -position). This reduces the fraction of ionized drug (
    
    
    
    ) at pH 7.4, thereby reducing affinity for CYP2D6 and slowing clearance.
The Deuterium-Fluorine Divergence (Bond Strength)

While Deuterium (


) relies solely on the Kinetic Isotope Effect (KIE), Fluorine alters the thermodynamics of the reaction.
  • C-F Bond Strength: The C-F bond (

    
    105 kcal/mol) is significantly stronger than a C-H bond (
    
    
    
    98 kcal/mol).[3] It is effectively inert to the radical abstraction capability of the Compound I (FeO
    
    
    ) species in the CYP catalytic cycle.
  • Vicinal Deactivation: The strong electron-withdrawing nature of fluorine also deactivates adjacent C-H bonds (

    
     to the fluorine) toward homolytic cleavage, protecting the entire local scaffold.
    
Conformational Locking (The Gauche Effect)

Fluorine can force flexible rings into specific conformations, potentially shielding vulnerable hydrogens from the enzyme active site.

  • The Gauche Effect: In 3-fluoropiperidines or 3-fluoropyrrolidines, the C-F bond prefers to be gauche (60°) to the vicinal C-N bond (especially when protonated) to maximize electrostatic stabilization. This can "lock" a piperidine ring into a specific chair conformation, preventing the "ring flip" often required to present an axial C-H to the CYP heme.

Part 2: Comparative Metabolic Profiles

The following data summarizes the impact of fluorination patterns on intrinsic clearance (


) and half-life (

).

Table 1: Impact of Fluorination on Piperidine and Pyrrolidine Scaffolds

ScaffoldSubstitution

pKa (approx)
Metabolic Stability ImpactMechanism of Action
Piperidine UnsubstitutedReference (0)High Clearance (N-dealkylation, ring oxidation)Baseline
4-Fluoro -0.5 to -1.0Moderate Improvement (1.5x

)
Blocks C4 oxidation; slight pKa reduction.
4,4-Difluoro -1.5 to -2.0High Stability (>3x

)
Complete block of C4; significant pKa drop reduces CYP2D6 affinity.
3-Fluoro -2.0 to -2.5Variable (Stereodependent)Strong inductive effect on N; introduces conformational bias.
Pyrrolidine UnsubstitutedReference (0)High Clearance (

-oxidation)
Baseline
3,3-Difluoro -1.5 to -2.0High Stability Blocks

-oxidation; reduces N-basicity preventing N-oxidation.
Azetidine 3,3-Difluoro -1.0 to -1.5Moderate to HighReduces ring strain reactivity; lowers pKa.

Note:


-fluorination (e.g., 2-fluoropiperidine) is generally avoided as these species are essentially hemi-aminals and hydrolyze spontaneously in aqueous media.

Part 3: Visualization of Metabolic Pathways

The following diagram illustrates the divergence between metabolic vulnerability in non-fluorinated amines versus the blockade effect in fluorinated analogs.

MetabolicPathways Substrate Cycloalkylamine (Substrate) CYP_Binding CYP450 Binding (Heme Iron) Substrate->CYP_Binding Kd (Affinity) H_Abstraction H-Atom Abstraction (Radical Formation) CYP_Binding->H_Abstraction Path A: C-H Bond (Weak) F_Block F-Substitution (High Bond Energy) CYP_Binding->F_Block Path B: C-F Bond (Strong) OH_Rebound OH Rebound (Hydroxylation) H_Abstraction->OH_Rebound Metabolite Unstable Carbinolamine -> Ring Opening/Cleavage OH_Rebound->Metabolite No_Reaction Metabolic Stability (Parent Drug Retained) F_Block->No_Reaction pKa_Node pKa Effect: Fluorine reduces basicity -> Lower CYP Affinity pKa_Node->CYP_Binding

Figure 1: Mechanistic divergence in CYP450 oxidation. Path A represents the rapid clearance of non-fluorinated amines. Path B illustrates the dual protection of bond strength and pKa modulation provided by fluorination.

Part 4: Experimental Protocol (Microsomal Stability)

This protocol is designed to be self-validating , ensuring that observed stability is real and not an artifact of enzyme inactivation or poor solubility.

Materials
  • Liver Microsomes: Human (HLM) and Rat (RLM), 20 mg/mL protein concentration.

  • Cofactors: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Quench Solution: Acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

  • Test Compound: 10 mM DMSO stock.

Workflow
  • Master Mix Preparation:

    • Dilute microsomes to 1.25 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Why: Final assay concentration will be 0.5 mg/mL protein.[4][5]

  • Compound Spiking:

    • Spike test compound into the Master Mix to achieve 1

      
      M final concentration.
      
    • Constraint: Final DMSO content must be <0.1% to avoid inhibiting CYP enzymes.

  • Pre-Incubation (The Temperature Check):

    • Incubate Master Mix at 37°C for 5 minutes.

    • Why: Ensures enzymes are active and lipids are fluid before reaction start.

  • Reaction Initiation:

    • Add NADPH regenerating system (pre-warmed).[5]

    • Control Arm (Self-Validation): Prepare a parallel set of wells without NADPH.

    • Validation Logic: If the compound disappears in the "No-NADPH" arm, the loss is non-metabolic (e.g., hydrolysis or non-specific binding), invalidating the metabolic stability result.

  • Sampling:

    • Take aliquots at

      
       minutes.
      
    • Immediately dispense into ice-cold Quench Solution (ratio 1:3 sample:quench).

  • Analysis:

    • Centrifuge (3000g, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS. Monitor [M+H]+ parent ion.

Data Calculation

Plot


 vs. Time. The slope 

is the elimination rate constant.




Part 5: Strategic Decision Matrix

When optimizing a lead series, use this logic flow to determine the appropriate fluorination strategy.

DecisionMatrix Start Start: High Clearance Cycloalkylamine Identify_Met Identify Metabolite (MetID Study) Start->Identify_Met Decision1 Is the major metabolite N-dealkylated? Identify_Met->Decision1 Action_N Target: Lower pKa Strategy: Beta-Fluorination (e.g., 3-F-piperidine) Decision1->Action_N Yes No_N No (Ring Oxidation) Decision1->No_N Yes_N Yes Decision2 Is the site accessible? No_N->Decision2 Action_Direct Strategy: Direct Block (gem-difluoro at site) Decision2->Action_Direct Yes Action_Remote Strategy: Remote Conformational Lock (Fluorine at distal position) Decision2->Action_Remote No (Steric clash)

Figure 2: Decision matrix for applying fluorination in lead optimization. This workflow prioritizes the mechanism of clearance (N-dealkylation vs. C-oxidation) to select the correct substitution pattern.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry.[6] Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

Sources

Methodological & Application

Application Note: Strategic Deprotection of (3-Fluorocyclohexyl)methanamine Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The (3-fluorocyclohexyl)methanamine scaffold is a high-value pharmacophore in medicinal chemistry, often serving as a bioisostere for cyclohexylmethylamine to modulate pKa and metabolic stability (lipophilicity modulation). However, the introduction of the fluorine atom at the C3 position introduces specific synthetic challenges, particularly regarding the volatility of the free base and the potential for elimination (dehydrofluorination) under harsh conditions.

This guide provides validated protocols for deprotecting the three most common precursors:

  • Boc- (tert-butoxycarbonyl)[1]

  • Cbz- (benzyloxycarbonyl)

  • Phth- (phthalimido)

Decision Logic for Reagent Selection

The choice of deprotection strategy must be orthogonal to other functional groups present in the molecule.[2]

PG_Selection Start Select Precursor Strategy Q1 Is the substrate acid-sensitive? Start->Q1 Q2 Is the substrate sensitive to reduction (e.g., alkenes, benzyl ethers)? Q1->Q2 No Cbz Use Cbz-Precursor (Hydrogenolysis) Q1->Cbz Yes (Avoid Acid) Phth Use Phthalimide (Hydrazine/Methylamine) Q1->Phth Yes (Avoid Acid & H2) Boc Use Boc-Precursor (Acid Cleavage) Q2->Boc No Q2->Phth Yes Note Note: (3-Fluorocyclohexyl)methanamine free base is VOLATILE. Prioritize salt formation. Boc->Note Cbz->Note

Figure 1: Strategic decision tree for selecting the appropriate protecting group based on substrate compatibility.

Protocol A: Acidolytic Cleavage (Boc-Precursor)

Target: Removal of tert-butoxycarbonyl group. Reagent: Trifluoroacetic Acid (TFA) or HCl in Dioxane. Mechanism: Acid-catalyzed elimination of isobutylene and decarboxylation.

Scientific Rationale

The Boc group is the most robust choice for this scaffold. The fluorine atom on the cyclohexane ring is generally stable to acidic conditions (unlike basic conditions which can favor E2 elimination). However, the critical failure point in this protocol is product loss due to volatility . The free amine (MW ~131 g/mol ) has significant vapor pressure. Therefore, this protocol is designed to isolate the product strictly as a salt.

Experimental Workflow

Boc_Workflow Step1 Dissolve Boc-Precursor in DCM (0.1 M) Step2 Add TFA (10-20 equiv) at 0°C -> RT Step1->Step2 Step3 Monitor TLC/LCMS (Gas evolution: Isobutylene/CO2) Step2->Step3 Step4 Concentrate in vacuo DO NOT HEAT >30°C Step3->Step4 Step5 Co-evaporate with Toluene/Et2O (3x) Step4->Step5 Result Product: TFA Salt (White Solid/Gum) Step5->Result

Figure 2: Step-by-step workflow for Boc deprotection emphasizing temperature control to prevent volatility loss.

Detailed Procedure
  • Preparation: Dissolve the Boc-(3-fluorocyclohexyl)methanamine (1.0 mmol) in anhydrous Dichloromethane (DCM, 5 mL).

  • Acid Addition: Cool to 0°C. Add Trifluoroacetic acid (TFA, 2 mL) dropwise.

    • Note: A scavenger (e.g., triethylsilane) is not required here as the tert-butyl cation byproducts (isobutylene) do not typically attack the fluorinated cyclohexane ring [1].

  • Reaction: Stir at room temperature for 1–2 hours. Monitor CO₂ evolution.

  • Work-up (CRITICAL):

    • Concentrate the mixture under reduced pressure at ambient temperature . Do not use a water bath >30°C.

    • Azeotropic Removal: Redissolve the residue in toluene or diethyl ether and concentrate again. Repeat 3 times to remove excess TFA.

    • Precipitation: Triturate the resulting oil with cold diethyl ether to induce crystallization of the amine-TFA salt.

Yield Expectation: 90–98% (Quantitative as salt).

Protocol B: Catalytic Hydrogenolysis (Cbz-Precursor)

Target: Removal of Benzyloxycarbonyl group. Reagent:


 (1 atm), 10% Pd/C.
Mechanism:  Pd-catalyzed cleavage of the benzylic C-O bond followed by decarboxylation.
Scientific Rationale

Hydrogenolysis is neutral and mild. A common concern is the stability of the C-F bond under reducing conditions. While aromatic C-F bonds are highly stable, aliphatic C-F bonds can undergo hydrogenolysis (defluorination) if the fluorine is allylic or benzylic. In the (3-fluorocyclohexyl) system, the fluorine is on a secondary


 carbon, which is kinetically stable  to standard Pd/C hydrogenolysis conditions [2].
Detailed Procedure
  • Solvent Choice: Dissolve Cbz-precursor (1.0 mmol) in Methanol (MeOH) or Ethanol (10 mL).

    • Optimization: Add 1.0 equiv of HCl (1M in ether) or Acetic Acid to the solvent. Protonating the amine prevents it from poisoning the Pd catalyst [3].

  • Catalyst: Add 10% Pd/C (10 wt% loading).

    • Safety: Add catalyst under inert gas (Argon/Nitrogen) to prevent ignition of solvent vapors.

  • Hydrogenation: Purge with

    
     (balloon pressure is sufficient). Stir vigorously for 2–4 hours.
    
  • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Isolation: Concentrate the filtrate.

    • If HCl was used: The residue is the stable HCl salt.

    • If AcOH was used: The residue is the Acetate salt.

Yield Expectation: 85–95%.

Protocol C: Nucleophilic Cleavage (Phthalimide-Precursor)

Target: Cleavage of Phthaloyl group (Gabriel Synthesis exit). Reagent: Hydrazine Hydrate or Methylamine (40% aq). Mechanism: Transamidation/Cyclization to form phthalhydrazide.

Scientific Rationale

The phthalimide group is often used to install the primary amine nitrogen via Gabriel synthesis.[3][4][5] Deprotection traditionally uses hydrazine. However, the byproduct (phthalhydrazide) is insoluble and can trap the product. For the (3-fluorocyclohexyl)methanamine scaffold, methylamine is often superior because the byproduct (N-methylphthalimide) is easier to separate from the water-soluble amine salt.

Detailed Procedure (Methylamine Variant)
  • Reaction: Dissolve Phthalimido-precursor (1.0 mmol) in Ethanol (5 mL). Add Methylamine (40% in water, 5–10 equiv).

  • Conditions: Stir at room temperature for 16 hours. (Heating to 50°C accelerates the reaction but increases risk of HF elimination).

  • Work-up:

    • Concentrate to remove excess methylamine and ethanol.

    • Resuspend residue in 1M HCl (aqueous). The amine converts to the soluble hydrochloride salt. The byproduct remains organic/insoluble.

    • Extract the aqueous layer with Ether/DCM to remove byproducts.

    • Lyophilize the aqueous layer to obtain (3-fluorocyclohexyl)methanamine·HCl.

Comparative Data & Troubleshooting

FeatureBoc / TFACbz /

Phthalimide /

Reagent Cost LowMedium (Pd)Low
Reaction Time Fast (1-2 h)Medium (2-6 h)Slow (12-24 h)
F-Compatibility ExcellentGood (Avoid high pressure)Moderate (Base sensitivity)
Purification Precipitation (Salt)FiltrationExtraction/Column
Primary Risk Volatility of Free BaseCatalyst PoisoningSolubility of byproducts
Critical Control Points (CCP)
  • Volatility: Never dry the free base under high vacuum for extended periods. Always store as

    
     or 
    
    
    
    salt.
  • Elimination: Avoid strong bases (e.g., NaH, tBuOK) during any step involving the fluorinated ring. The 3-fluoro substituent can undergo E2 elimination to form a cyclohexene derivative.

  • Stereochemistry: These protocols generally retain the cis/trans ratio of the starting material. Acidic and hydrogenolytic conditions do not typically epimerize the C3 center.

References

  • BenchChem. (2025).[1] Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).[1][6] Retrieved from

  • Chemical Society Reviews. (2021). Hydrogenation of fluorinated molecules: an overview. Royal Society of Chemistry.[7] Retrieved from

  • Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis.[8] Wiley.[8] (Standard Reference for amine deprotection mechanisms).[6] See

  • Master Organic Chemistry. (2025). The Gabriel Synthesis.[3][4][5] Retrieved from

Sources

Application Notes and Protocols: Strategic Solvent Selection for Reactions of (3-Fluorocyclohexyl)methanamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3-Fluorocyclohexyl)methanamine hydrochloride is a key building block in contemporary drug discovery and development, offering a fluorinated alicyclic scaffold that can impart desirable pharmacokinetic and pharmacodynamic properties to lead compounds. The successful functionalization of this primary amine is paramount to its utility. However, the choice of solvent is a critical, and often underestimated, parameter that dictates reaction efficiency, selectivity, and scalability. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of solvents for key transformations involving (3-Fluorocyclohexyl)methanamine HCl. We will delve into the underlying principles of solvent effects and provide actionable protocols for common reactions.

Physicochemical Properties of (3-Fluorocyclohexyl)methanamine HCl

Understanding the properties of the starting material is fundamental to solvent selection. As the hydrochloride salt, (3-Fluorocyclohexyl)methanamine is a crystalline solid with significantly different solubility characteristics compared to its freebase form.

  • Salt Form: The hydrochloride salt imparts high polarity and a crystalline lattice structure. This generally leads to good solubility in polar protic solvents like water, methanol, and ethanol, where the solvent can effectively solvate the ammonium and chloride ions.[1][2]

  • Freebase Form: The corresponding freebase is a primary amine with a lower boiling point and is more soluble in a wider range of organic solvents, including less polar ones. In many reactions, the first step will involve the in-situ generation of the freebase by the addition of a stoichiometric amount of a suitable base.

  • Fluorine Substituent: The fluorine atom at the 3-position is an electron-withdrawing group, which slightly reduces the basicity and nucleophilicity of the primary amine compared to its non-fluorinated analog. This effect is generally modest but should be considered when selecting reaction conditions.

Core Principles of Solvent Selection

The solvent is not merely an inert medium but an active participant in the reaction, influencing outcomes through various mechanisms.[3] Key solvent properties to consider include polarity, proticity, and aproticity.

  • Polarity: Often quantified by the dielectric constant (ε), polarity refers to the ability of a solvent to separate charge.[4] Highly polar solvents are effective at dissolving charged species like the starting hydrochloride salt.[5]

  • Protic vs. Aprotic: Protic solvents possess O-H or N-H bonds and can act as hydrogen bond donors.[6] This is crucial for stabilizing anions and can participate in the reaction mechanism.[6] Aprotic solvents lack these bonds and cannot donate hydrogen bonds.[6]

The interplay of these properties has profound implications for the reaction pathways of (3-Fluorocyclohexyl)methanamine.

Solvent Selection for Key Transformations

N-Acylation Reactions

N-acylation is a common transformation to form amides. The reaction typically involves the nucleophilic attack of the primary amine on an activated carbonyl compound, such as an acyl chloride or anhydride.

Theoretical Considerations:

  • Starting Material Solubility: Since the starting material is a hydrochloride salt, a solvent that can at least partially dissolve it is beneficial. However, the reaction requires the free amine to act as a nucleophile. This is typically achieved by adding a tertiary amine base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl.

  • Solvent Type: Polar aprotic solvents are often the preferred choice for N-acylation.[7] They can dissolve the amine and the acylating agent while not overly solvating the nucleophilic amine, thus promoting a faster reaction rate.[8] Dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are common examples.[7]

  • Avoiding Protic Solvents: Protic solvents like alcohols should generally be avoided as they can compete with the amine in reacting with the acylating agent, leading to the formation of ester byproducts.

G

Caption: Workflow for N-acylation solvent selection.

Protocol: N-Acetylation of (3-Fluorocyclohexyl)methanamine

  • To a stirred suspension of (3-Fluorocyclohexyl)methanamine HCl (1.0 eq) in dichloromethane (DCM, 10 mL/g of starting material) at 0 °C, add triethylamine (2.2 eq) dropwise.

  • Stir the mixture for 15-20 minutes at 0 °C to ensure the complete formation of the free amine.

  • Slowly add acetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated aqueous NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude N-acetylated product, which can be further purified by column chromatography or recrystallization.

Nucleophilic Substitution (SN2) Reactions

The primary amine of (3-Fluorocyclohexyl)methanamine can act as a nucleophile to displace a leaving group from an alkyl halide in an SN2 reaction.

Theoretical Considerations:

  • Solvent Polarity and Proticity: The choice between polar protic and polar aprotic solvents is critical in SN2 reactions.[3] Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally superior for SN2 reactions.[8] They solvate the cation of the amine salt but leave the amine nucleophile relatively "naked" and more reactive.[6][9]

  • Protic Solvent Effects: Polar protic solvents can form hydrogen bonds with the amine nucleophile, creating a "solvent cage" that sterically hinders its approach to the electrophilic carbon and reduces its nucleophilicity, thereby slowing down the SN2 reaction.[10][11]

  • Reaction Rate: The rate of an SN2 reaction is dependent on the concentration of both the nucleophile and the electrophile. A solvent that effectively dissolves both reactants is essential.

G

Caption: Impact of protic vs. aprotic solvents on nucleophilicity in SN2 reactions.

Protocol: N-Alkylation of (3-Fluorocyclohexyl)methanamine with Benzyl Bromide

  • To a solution of (3-Fluorocyclohexyl)methanamine HCl (1.0 eq) in acetonitrile (20 mL/g of starting material), add anhydrous potassium carbonate (2.5 eq) as the base.

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add benzyl bromide (1.05 eq) to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by TLC or LC-MS. The reaction may take several hours to reach completion.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to afford the crude N-benzylated product, which can be purified by column chromatography.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, involving the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ.

Theoretical Considerations:

  • Solvent Choice is Crucial: The choice of solvent can significantly influence the outcome of a reductive amination.[12] The solvent must be compatible with the reducing agent and should not react with the carbonyl compound or the amine.

  • Managing the Imine Intermediate: The formation of the imine intermediate is an equilibrium process that releases water. In some cases, removal of this water can drive the reaction forward. However, many modern reductive amination procedures are performed in protic solvents like methanol or ethanol, which can tolerate the presence of water.[13]

  • Reducing Agent Compatibility: The choice of solvent is often dictated by the reducing agent. Sodium borohydride and its derivatives are commonly used. For instance, sodium triacetoxyborohydride is effective in aprotic solvents like dichloromethane or 1,2-dichloroethane.[14]

  • Suppressing Side Reactions: The solvent choice can help suppress side reactions, such as the reduction of the carbonyl starting material before imine formation.[13]

Protocol: Reductive Amination with Acetone

  • Dissolve (3-Fluorocyclohexyl)methanamine HCl (1.0 eq) in methanol (15 mL/g of starting material).

  • Add acetone (1.5 eq) to the solution, followed by acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Portion-wise, add sodium borohydride (1.5 eq) over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Make the solution basic (pH > 10) by the addition of aqueous NaOH.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to give the crude N-isopropyl product.

Data Summary

Table 1: Properties of Common Solvents for Amine Reactions

SolventDielectric Constant (ε) at 20°C[15]Type[6]Boiling Point (°C)[16]Key Considerations
Dichloromethane (DCM)9.1[17]Polar Aprotic39.7[15]Good general solvent for acylations; volatile.
Tetrahydrofuran (THF)7.5[17]Polar Aprotic66[17]Ethereal solvent, can form peroxides.[18]
Ethyl Acetate6.0[17]Polar Aprotic77.1[15]Good for workup and extraction; less polar than DCM.
Acetonitrile (MeCN)37.5[17]Polar Aprotic81.6[17]Excellent for SN2 reactions; can be used as a reagent.[19]
Dimethylformamide (DMF)36.7[15]Polar Aprotic153[17]High boiling point; difficult to remove.
Methanol (MeOH)32.7[15]Polar Protic64.7[15]Good for reductive aminations; can interfere with acylations.
Ethanol (EtOH)24.55[15]Polar Protic78.3[15]Similar to methanol, often used in reductive aminations.

Conclusion

The judicious selection of a solvent is a cornerstone of successful synthetic chemistry. For reactions involving (3-Fluorocyclohexyl)methanamine HCl, a careful consideration of the starting material's solubility, the desired reaction mechanism, and the properties of the solvent is essential. While polar aprotic solvents are generally favored for N-acylation and SN2 reactions to maximize the nucleophilicity of the free amine, protic solvents like methanol are often well-suited for reductive aminations. The protocols and principles outlined in this guide provide a robust framework for researchers to develop efficient and scalable synthetic routes for this valuable building block.

References

  • ChemTalk. (2025, May 16). A Deep Dive into Common Organic Solvents. [Link]

  • ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?. [Link]

  • Brofind. (2024, April 29). Organic Solvents: Complete Guide, Industrial Uses & Safety. [Link]

  • NEET coaching. (2025, June 17). Organic Solvents: Types, Uses, & Properties Explained. [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. [Link]

  • The Periodic Table. Examples of High Polarity Solvents. [Link]

  • AkiNik Publications. (2020, August 9). Organic Solvent. [Link]

  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. [Link]

  • Organic Chemistry 1: An open textbook. 8.3. Factors affecting rate of nucleophilic substitution reactions. [Link]

  • Thieme. Acylation of Alcohols and Amines. [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.7: Solvent Effects. [Link]

  • Google Patents.
  • PMC. Dissecting Solvent Effects on Hydrogen Bonding. [Link]

  • Chemistry Net. (2014, February 24). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. [Link]

  • Semantic Scholar. Mild and eco-friendly chemoselective acylation of amines in aqueous medium. [Link]

  • ChemTalk. (2023, September 25). Polar Protic and Aprotic Solvents. [Link]

  • ACS Publications. (2002, February 9). Solvent Effects on Hydrogen Bonds A Theoretical Study. [Link]

  • Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. [Link]

  • ResearchGate. (2023, January). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. [Link]

  • ResearchGate. (2022, September 27). Solvent effect, quantification and correlation analysis of the nucleophilicities of cyclic secondary amines. [Link]

  • Murov, S. L. Solvent Physical Properties. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • PSIBERG. (2022, July 21). Protic vs Aprotic Solvents (with Examples). [Link]

  • MDPI. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • PMC. (2024, December 8). Reductive Amination of Carbonyl C C Bonds Enables Formal Nitrogen Insertion. [Link]

  • StudySmarter. (2023, October 20). Physical Properties of Amines: Alkyl, Aliphatic Amines. [Link]

  • Royal Society of Chemistry. (2020). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. [Link]

  • ACS Publications. (2021, October 24). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). [Link]

  • PubChemLite. (3-fluorocyclohexyl)methanamine hydrochloride (C7H14FN). [Link]

  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. [Link]

  • Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?. [Link]

  • The Royal Society of Chemistry. (2020, August 28). 3.1.11. Synthesis and Characterization of N-Cyclohexyl-N-methyloctanamide. [Link]

  • PubMed. Mechanism of anomerization of cyclohexyl 2-deoxy-3,4,6-tri-O-methyl-2-(N-methylacetamido)-alpha- and beta-D-hexopyranosides under reductive-cleavage conditions. [Link]

  • International Union of Pure and Applied Chemistry. SOLUBILITY DATA SERIES. [Link]

  • University of Glasgow Theses Service. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

  • AlQalam Journal of Medical and Applied Sciences. (2025, June 16). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. [Link]

  • Michigan State University Department of Chemistry. Cyclohexadienone Reactions Cross-Conjugated Derivatives. [Link]

  • ResearchGate. (PDF) Cycloaddition Reactions of Enamines. [Link]

  • PubChem. (3-Fluorophenyl)Methanamine Hydrochloride. [Link]

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Application Note: Strategic Incorporation of (3-Fluorocyclohexyl)methanamine into Peptide Backbones

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

The incorporation of (3-Fluorocyclohexyl)methanamine into peptide scaffolds represents a sophisticated strategy for modulating pharmacokinetic properties without altering the fundamental pharmacophore significantly. Unlike linear alkyl amines, the 3-fluorocyclohexyl moiety offers a unique combination of conformational restriction and metabolic shielding .

The "Fluorine Effect" in Peptidomimetics

The strategic value of this building block lies in the fluorine gauche effect . In the cyclohexane ring, the highly electronegative fluorine atom at position 3 induces specific conformational preferences due to


 hyperconjugation and dipole minimization.
  • Conformational Locking: The fluorine atom tends to adopt an axial orientation to maximize favorable gauche interactions with adjacent protons, thereby "locking" the cyclohexane ring into a specific chair conformation. This rigidity reduces the entropic penalty of binding to a target receptor.

  • Metabolic Stability: The C-F bond is bio-isosteric to the C-OH bond but resistant to metabolic oxidation. Furthermore, the bulky cyclohexane ring sterically hinders carboxypeptidases when attached to the C-terminus.

  • Lipophilicity Tuning: The fluorine atom lowers the pKa of the amine (inductive effect) and modulates the overall LogD, improving membrane permeability compared to non-fluorinated cyclohexyl analogs.

Chemical Logic & Stereochemical Considerations

Before synthesis, researchers must address the stereochemistry of the starting material. (3-Fluorocyclohexyl)methanamine exists as cis and trans diastereomers.

Featurecis-Isomertrans-Isomer
F-Orientation Typically Axial/Equatorial mixStrongly biased (Axial preferred)
Vector Alignment Amine and Fluorine on same faceAmine and Fluorine on opposite faces
Application Inducing turns/kinksExtending linear geometry

Critical Recommendation: Do not use a racemic/diastereomeric mixture for lead optimization. Isolate isomers via chiral HPLC or purchase enantiopure building blocks to ensure reproducible SAR (Structure-Activity Relationship) data.

Application 1: C-Terminal Capping (Protocol)

The most direct application is converting a peptide C-terminus to a (3-fluorocyclohexyl)methyl amide. This protects the peptide from degradation and adds a hydrophobic anchor.

Methodology Selection: Direct coupling to resin-bound peptides is often inefficient for hindered amines. We recommend a Fragment Condensation Strategy : synthesizing the side-chain protected peptide on an acid-labile resin (2-Chlorotrityl chloride), cleaving the protected fragment, and coupling the amine in solution.

Workflow Diagram

PeptideCoupling Resin 2-CTC Resin (Acid Labile) SPPS SPPS Elongation (Fmoc Strategy) Resin->SPPS Load AA Cleavage Mild Acid Cleavage (1% TFA/DCM) SPPS->Cleavage Complete Seq ProtectedFrag Side-Chain Protected Peptide-COOH Cleavage->ProtectedFrag Retain SC Groups Coupling Solution Coupling (HATU/DIEA + Amine) ProtectedFrag->Coupling Activate COOH Deprotection Global Deprotection (95% TFA) Coupling->Deprotection Remove SC Groups Final Purified Peptide Analog Deprotection->Final HPLC

Figure 1: Fragment condensation strategy ensures high coupling efficiency for valuable amine building blocks.

Detailed Protocol
Phase A: Generation of Protected Peptide Fragment
  • Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) resin .

  • Loading: Load the first amino acid (1.0 equiv) with DIEA (4.0 equiv) in DCM for 2 hours. Cap unreacted sites with MeOH (1 mL/g resin).

  • Elongation: Perform standard Fmoc SPPS.

  • Cleavage (Critical Step):

    • Wash resin 3x with DCM.

    • Treat with 1% TFA in DCM (v/v) for 2 minutes. Filter into a flask containing 10% pyridine in MeOH (to neutralize).

    • Repeat 5-10 times.

    • Concentrate filtrate to obtain the Side-Chain Protected Peptide .

Phase B: Solution Phase Coupling

Reagents:

  • Protected Peptide Fragment (1.0 equiv)

  • (3-Fluorocyclohexyl)methanamine (1.2 equiv)

  • HATU (1.1 equiv)

  • HOAt (1.1 equiv) - Optional, boosts efficiency for hindered amines

  • DIPEA (3.0 equiv)

  • Anhydrous DMF

Steps:

  • Dissolve the Protected Peptide in anhydrous DMF (concentration ~0.1 M).

  • Add HATU, HOAt, and DIPEA.[1] Stir for 2 minutes to activate the carboxylate (color change to yellow/orange is typical).

  • Add (3-Fluorocyclohexyl)methanamine .

  • Stir under Nitrogen at Room Temperature for 2–4 hours.

    • Monitoring: Use LC-MS.[1] Look for mass shift: [M_peptide] + [M_amine] - 18 (H2O).

  • Workup: Dilute with EtOAc, wash with 5% NaHCO3, 1M KHSO4, and Brine. Dry over Na2SO4 and concentrate.

Phase C: Global Deprotection
  • Treat the coupled product with TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

  • Precipitate in cold diethyl ether.

  • Purify via RP-HPLC.[2]

Application 2: Peptidomimetic Urea Linker

This amine can serve as a "bookend" for urea-based peptidomimetics, often used to inhibit proteases.

Reaction Scheme Logic


Protocol:

  • Activation: Dissolve N,N'-Disuccinimidyl carbonate (DSC, 1.1 equiv) in MeCN. Add (3-Fluorocyclohexyl)methanamine (1.0 equiv) dropwise.

  • Formation: Stir for 1 hour to form the carbamate intermediate.

  • Coupling: Add the peptide fragment (N-terminal free amine) and TEA (2.0 equiv).

  • Result: A urea linkage stable to hydrolysis.

Quality Control & Validation

Data integrity is paramount. Relying solely on Mass Spec is insufficient due to potential isomer scrambling.

Validation Table
MethodPurposeAcceptance Criteria
LC-MS (ESI) Confirm IdentityMass accuracy < 5 ppm. Single peak integration > 95%.
19F NMR Confirm Fluorine IntegrityDistinct chemical shift (~ -180 ppm depending on axial/eq). Crucial for detecting racemization.
1H NMR Structural VerificationIntegration of the cyclohexane methine protons vs. peptide backbone.
19F NMR Interpretation Guide

The fluorine signal is highly sensitive to the cyclohexane ring conformation.

  • Axial Fluorine: Typically appears upfield (more shielded).

  • Equatorial Fluorine: Typically appears downfield (deshielded).

  • Note: If you observe signal splitting or doublets where singlets are expected, you likely have a mixture of cis/trans isomers.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][3] An efficient peptide coupling additive.[1][3] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin.[4] Studies on anchoring of Fmoc-amino acids and peptide cleavage. International Journal of Peptide and Protein Research, 37(6), 513-520. Link

  • Hunter, L. (2010). The gauche effect: a stereoelectronic consequence of fluorine.[5][6] Beilstein Journal of Organic Chemistry, 6, 38. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Guide for (3-Fluorocyclohexyl)methanamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

The Problem: Researchers frequently encounter precipitation or non-homogeneity when attempting to dissolve (3-Fluorocyclohexyl)methanamine Hydrochloride in standard organic reaction solvents (DCM, THF, Toluene, or Diethyl Ether).

The Science: The insolubility is thermodynamic. The compound exists as an ionic lattice (


). The lattice energy of this salt is significantly higher than the solvation energy provided by non-polar or moderately polar organic solvents.[1] While the 3-fluorine substituent increases lipophilicity compared to a hydroxyl group, it does not overcome the polarity of the ammonium-chloride ion pair.

The Solution: To achieve solubility in organic media, you must disrupt this ionic lattice. This guide provides three protocols ranging from complete salt breaking (free-basing) to in-situ solubilization.

Decision Matrix: Selecting the Right Protocol

Before proceeding, identify your downstream application to select the correct method.

SolubilityDecision Start Start: Reaction Requirement IsWaterAllowed Is water/alcohol tolerated in the reaction? Start->IsWaterAllowed SolventSwitch Protocol C: Solvent Switching (Use MeOH, DMSO, DMF) IsWaterAllowed->SolventSwitch Yes IsIsolationNeeded Must the amine be isolated before reaction? IsWaterAllowed->IsIsolationNeeded No (Anhydrous) FreeBase Protocol A: Biphasic Free-Basing (Isolation) IsIsolationNeeded->FreeBase Yes (Purification) InSitu Protocol B: In-Situ Neutralization (Add DIPEA/TEA) IsIsolationNeeded->InSitu No (One-pot)

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on reaction tolerance.

Technical Protocols

Protocol A: Biphasic Free-Basing (The "Gold Standard")

Use Case: When you need the pure amine in DCM, THF, or Ether for acylation, reductive amination, or coupling.

Mechanism: You are shifting the equilibrium from the water-soluble salt to the organic-soluble free amine using the Henderson-Hasselbalch principle.



Step-by-Step Workflow:

  • Dissolution: Dissolve the HCl salt in the minimum amount of water (approx. 5-10 mL/g).

  • Basification: Add 2M NaOH (or saturated

    
    ) dropwise until the pH reaches >12.
    
    • Note: The pKa of the amine is estimated at ~9.5. You must exceed this by 2 units to ensure >99% conversion to the free base [1].

  • Partitioning: Add an equal volume of Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Shake vigorously.

  • Separation: Collect the organic layer. Repeat extraction of the aqueous layer 2x.

  • Drying: Dry combined organics over anhydrous

    
     (Sodium Sulfate).
    
  • Concentration: Carefully remove solvent under reduced pressure.

    • Critical Warning: (3-Fluorocyclohexyl)methanamine is a low molecular weight amine. Do not apply high vacuum (<10 mbar) for extended periods , or you will evaporate your product along with the solvent.

Protocol B: In-Situ Neutralization (The "One-Pot" Method)

Use Case: Peptide coupling or nucleophilic substitutions where isolation is tedious.

Mechanism: A sacrificial tertiary base (non-nucleophilic) deprotonates the ammonium salt, releasing the reactive amine into the organic solvent.

Step-by-Step Workflow:

  • Suspend the (3-Fluorocyclohexyl)methanamine HCl in your anhydrous solvent (e.g., THF or DMF). It will appear as a slurry.

  • Add 3.0 equivalents of DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine).

  • Stir at room temperature for 15 minutes.

  • Observation: The slurry may not clear completely because DIPEA-HCl or TEA-HCl salts are also insoluble in THF. However, the reactive fluorinated amine is now in solution.

  • Proceed immediately with the addition of your electrophile (e.g., acid chloride, isocyanate).

Protocol C: Solvent Switching

Use Case: If the reaction allows polar protic or aprotic solvents.

Data Table: Solvent Compatibility Matrix

Solvent ClassSolvent ExampleSolubility of HCl SaltRecommended Usage
Chlorinated DCM, ChloroformInsoluble Requires Protocol A (Free-base)
Ethers THF, Diethyl EtherInsoluble Requires Protocol A or B
Alcohols Methanol, EthanolSoluble (>50 mg/mL)Good for hydrogenation or reductive amination
Polar Aprotic DMSO, DMF, DMAcSoluble Good for SNAr reactions; difficult to remove
Hydrocarbons Hexanes, TolueneInsoluble Not recommended

Troubleshooting & FAQs

Q1: I followed Protocol A, but my yield is low. Where did the compound go?

Diagnosis: Volatility or Water Solubility.

  • Volatility: As mentioned in Protocol A, this amine is relatively small. If you rotovapped at 40°C for 30 minutes, you likely pumped off the amine. Fix: Use a mild vacuum and stop immediately when solvent volume is low.

  • Partition Coefficient: The fluorine atom increases polarity slightly compared to a cyclohexyl analog. The amine might still have partial water solubility. Fix: Saturate the aqueous layer with NaCl (Salting out) before extraction to force the amine into the organic layer [2].

Q2: Why does the fluorine atom matter for solubility?

The Fluorine atom at the 3-position exerts an inductive electron-withdrawing effect (-I) .

  • Basicity: It lowers the pKa of the amine (making it a weaker base than cyclohexylmethanamine).

  • Lipophilicity: While C-F bonds are generally lipophilic, the overall vector in this molecule creates a dipole. However, the HCl salt form is dominated by lattice energy, making the fluorine effect negligible until the salt is broken [3].

Q3: Can I use Pyridine as the base for Protocol B?

Not recommended. Pyridine is a weaker base (pKa ~5.2) than the (3-Fluorocyclohexyl)methanamine (pKa ~9.5). It will not effectively deprotonate the HCl salt. You must use a base with a pKa > 10, such as DIPEA or Triethylamine.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 2.19: Solvent Extraction).

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Discusses lipophilicity and pKa shifts in fluorinated amines).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated amines.

Sources

Mechanistic Overview: The Dual Challenge of (3-Fluorocyclohexyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the unique challenges presented by fluorinated aliphatic building blocks. (3-Fluorocyclohexyl)methanamine is a highly valuable scaffold in drug discovery, but it often underperforms in standard coupling reactions.

This guide is designed to move beyond generic troubleshooting. We will dissect the stereoelectronic causality behind these failures and provide field-validated, self-correcting protocols to restore your reaction yields.

Before altering your reaction conditions, it is critical to understand why this specific amine resists coupling:

  • Stereoelectronic Deactivation: The highly electronegative fluorine atom at the C3 position exerts a through-bond inductive withdrawal (-I effect). Even though it is separated from the amine by a cyclohexane ring and a methylene spacer, this inductive effect lowers the basicity and nucleophilicity of the primary amine compared to a standard cyclohexylmethanamine [1].

  • Conformational Shielding: The cyclohexane ring adopts chair conformations where the bulky fluorinated ring can sterically impede the trajectory of the incoming electrophile. This becomes a critical failure point when the coupling partner is a bulky

    
    -branched carboxylic acid or a sterically demanding Pd-aryl complex [2].
    

Diagnostic Workflow

TroubleshootingWorkflow Start Low Yield with (3-Fluorocyclohexyl)methanamine RxnType Identify Reaction Class Start->RxnType Amide Amide Bond Formation RxnType->Amide Buchwald Pd-Catalyzed C-N Coupling RxnType->Buchwald AmideReagent Using EDC/HOBt? Amide->AmideReagent BaseCheck Using Strong Base (NaOtBu)? Buchwald->BaseCheck SwitchHATU Switch to T3P or HATU (Overcomes poor nucleophilicity) AmideReagent->SwitchHATU Yes Steric Highly hindered Acid? AmideReagent->Steric No AcylFluoride Use Acyl Fluoride Strategy (DAST / Deoxo-Fluor) Steric->AcylFluoride Yes WeakBase Switch to KOPh or K3PO4 + BrettPhos Pd G3 BaseCheck->WeakBase Yes

Diagnostic workflow for troubleshooting (3-Fluorocyclohexyl)methanamine coupling reactions.

FAQ & Troubleshooting Guide

Q1: My standard EDC/HOBt amide coupling is stalling at 20-30% yield, with mostly unreacted amine recovered. How can I drive this to completion? A: EDC/HOBt forms an active ester that is often insufficiently electrophilic to capture deactivated or sterically shielded amines.

  • Causality: The intermediate O-acylisourea or HOBt-ester is susceptible to hydrolysis by trace water over long reaction times, which outpaces the slow nucleophilic attack of your fluorinated amine [3].

  • Action: Switch to HATU or T3P (Propylphosphonic anhydride). HATU generates a highly reactive HOAt-ester. T3P forms a highly reactive mixed anhydride and is particularly advantageous for aliphatic amines as it minimizes epimerization and generates water-soluble byproducts, simplifying workup [4].

Q2: I am trying to couple this amine with a highly hindered


-quaternary carboxylic acid, and even HATU is failing. What is the next escalation? 
A:  When both coupling partners are sterically encumbered, standard uronium/aminium salts fail because the activated ester intermediate itself becomes too bulky for the amine to approach.
  • Causality: The steric clash between the HOAt-ester of an

    
    -quaternary acid and the cyclohexyl ring prevents the required Bürgi-Dunitz trajectory for nucleophilic attack.
    
  • Action: Utilize an in situ acyl fluoride generation strategy. Acyl fluorides are highly reactive yet remarkably stable to hydrolysis, and the small size of the fluorine leaving group minimizes steric hindrance during the transition state[2].

Q3: I'm attempting a Buchwald-Hartwig C-N cross-coupling with an aryl bromide, but I'm observing extensive decomposition and poor yields. I am using Pd2(dba)3, BINAP, and NaOtBu. A: The failure here is a combination of base incompatibility and ligand inadequacy.

  • Causality: Fluorinated aliphatic amines are less basic than standard amines. Strong bases like sodium tert-butoxide (NaOtBu) can lead to side reactions, including base-mediated decomposition of the fluorinated amine. Furthermore, BINAP is often insufficient to prevent

    
    -hydride elimination in aliphatic amines.
    
  • Action: Switch to a weaker, oxygen-containing base such as Potassium Phenoxide (KOPh) or Potassium Phosphate (

    
    ). Pair this with a highly active, bulky monodentate phosphine ligand like BrettPhos  or its precatalyst (BrettPhos Pd G3), which accelerates reductive elimination and accommodates the steric bulk while preventing decomposition[1].
    

Quantitative Data: Reagent Comparison

Coupling StrategyActivation IntermediateSteric ToleranceElectronic ToleranceTypical Yield
EDC / HOBt HOBt-esterLowLow< 30%
HATU / DIPEA HOAt-esterModerateModerate60 - 80%
T3P / DIPEA Mixed anhydrideHighModerate75 - 90%
DAST (Acyl Fluoride) Acyl fluorideVery HighHigh85 - 95%
Pd G3 / KOPh Pd-Aryl ComplexHighHigh70 - 90%

Step-by-Step Methodologies

Protocol A: T3P-Mediated Amide Bond Formation

Use this protocol to overcome the poor nucleophilicity of (3-Fluorocyclohexyl)methanamine without the complex purification required by HATU.

  • Preparation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 equiv) and (3-Fluorocyclohexyl)methanamine (1.1 equiv) in anhydrous EtOAc or DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Causality: DIPEA is bulky and non-nucleophilic, acting solely as a proton sink to drive the reaction forward without competing for the activated ester.

  • Activation: Dropwise, add T3P (50% solution in EtOAc, 1.5 equiv). Causality: Dropwise addition controls the exothermic formation of the mixed anhydride.

  • Reaction: Stir at room temperature for 12 hours. If the acid is moderately hindered, heat to 40 °C.

  • Workup: Dilute with EtOAc. Wash sequentially with saturated aqueous

    
    , 1M HCl, and brine. Dry over 
    
    
    
    and concentrate.
  • Validation & QC Check: Perform a Ninhydrin stain on the TLC plate. The primary amine starting material will stain a dark purple/blue. The reaction is complete when this spot completely disappears, confirming full consumption of the nucleophile.

Protocol B: Buchwald-Hartwig C-N Cross-Coupling for Fluorinated Amines

Use this protocol when coupling the amine to an aryl halide, utilizing weak bases to prevent decomposition.

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a vial with the Aryl Halide (1.0 equiv), (3-Fluorocyclohexyl)methanamine (1.2 equiv), Potassium Phenoxide (KOPh) (2.0 equiv), and BrettPhos Pd G3 (2-5 mol%).

  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-Dioxane (0.1 M). Causality: Pd(0) intermediates are highly sensitive to oxidation by

    
    ; degassing is non-negotiable to prevent catalyst death.
    
  • Reaction: Seal the vial and heat to 80 °C for 12–16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate.

  • Validation & QC Check: Utilize

    
    F NMR of the crude reaction mixture. The chemical shift of the fluorine atom on the cyclohexane ring is highly sensitive to its electronic environment. A distinct shift from the starting material's 
    
    
    
    F signal (and the absence of the starting material peak) confirms successful C-N bond formation prior to column chromatography.

References

  • Title: Palladium-Catalyzed Arylation of Fluoroalkylamines Source: Journal of the American Chemical Society / UC Berkeley eScholarship URL: [Link]

  • Title: Optimizing Peptide Coupling: Key Techniques Source: JPT Peptide Technologies URL: [Link]

  • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Sources

Technical Support Center: (3-Fluorocyclohexyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling (3-Fluorocyclohexyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the efficient removal of the hydrochloride salt to yield the free amine.

Introduction

(3-Fluorocyclohexyl)methanamine is a valuable building block in pharmaceutical and materials science research. It is often supplied as a hydrochloride salt to improve its stability and handling. However, for many synthetic applications, the free amine is the required reactive species. This guide provides a comprehensive overview of the principles and practical steps for the deprotonation of (3-Fluorocyclohexyl)methanamine hydrochloride, along with troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is (3-Fluorocyclohexyl)methanamine provided as a hydrochloride salt?

Amine hydrochloride salts are ionic compounds, which generally makes them more stable, crystalline, and less odorous than their corresponding free base forms. The salt form also enhances water solubility, which can be advantageous for certain applications and for long-term storage.

Q2: What is the fundamental principle behind removing the hydrochloride salt?

The removal of the hydrochloride salt is an acid-base reaction. The hydrochloride salt is the protonated form of the amine. By treating the salt with a base, the proton is removed from the amine nitrogen, regenerating the neutral, "free base" amine. The general reaction is as follows:

(3-Fluorocyclohexyl)methanamine-H⁺Cl⁻ + Base → (3-Fluorocyclohexyl)methanamine + Base-H⁺ + Cl⁻

Troubleshooting Guide

Q3: I am having trouble with the extraction of the free amine. What are the common causes and solutions?

Difficulty in extracting the free amine is a frequent issue. Here are some common causes and troubleshooting steps:

  • Incomplete Deprotonation: The pH of the aqueous layer may not be sufficiently basic to fully deprotonate the amine hydrochloride.

  • Emulsion Formation: Vigorous shaking during extraction can lead to the formation of an emulsion, a stable mixture of the organic and aqueous layers, making separation difficult.

    • Solution:

      • Add a small amount of brine (saturated NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous layer can help break the emulsion.

      • Gently swirl or rock the separatory funnel instead of shaking vigorously.

      • Allow the mixture to stand for a longer period.

      • If the emulsion persists, filtration through a pad of Celite® or glass wool may be effective.

  • Poor Partitioning: The free amine may have some solubility in the aqueous layer, leading to low extraction yields.

    • Solution:

      • Perform multiple extractions with smaller volumes of the organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL).

      • "Salting out" by adding a significant amount of a salt like NaCl or K₂CO₃ to the aqueous layer can decrease the solubility of the amine in the aqueous phase and drive it into the organic layer.

Q4: My final product is wet. How do I effectively dry the free amine?

Water is a common impurity after an aqueous workup. Here's how to ensure a dry product:

  • Use a suitable drying agent: After separating the organic layer containing the free amine, dry it over an anhydrous inorganic salt. Common choices include:

    • Sodium sulfate (Na₂SO₄): A neutral and inexpensive drying agent. It has a high capacity but is slow.

    • Magnesium sulfate (MgSO₄): Faster and more efficient than Na₂SO₄, but slightly acidic.

    • Potassium carbonate (K₂CO₃): A basic drying agent that can also scavenge any remaining acidic impurities. This is a good choice for amines.

  • Ensure sufficient drying time: Allow the organic solution to stand over the drying agent for at least 15-30 minutes, with occasional swirling. If the drying agent clumps together, add more until some remains free-flowing.

  • Remove the drying agent completely: Filter the dried organic solution to remove the drying agent before evaporating the solvent.

Q5: I am concerned about the volatility of my free amine. How can I minimize product loss during solvent removal?

While (3-Fluorocyclohexyl)methanamine is not expected to be extremely volatile, care should be taken during solvent removal, especially if working on a small scale.

  • Use a rotary evaporator with care: Use a moderate temperature for the water bath and apply vacuum gradually.

  • Consider a less volatile extraction solvent: If volatility is a significant concern, using a higher boiling point solvent for extraction might be beneficial, although this will require more energy for its subsequent removal.

  • Azeotropic removal of water: Toluene can be used to azeotropically remove residual water during evaporation.

Experimental Protocols

Protocol 1: Standard Aqueous Workup for Free-Basing

This protocol outlines the most common method for liberating the free amine using an aqueous base wash and liquid-liquid extraction.

Diagram of the Standard Aqueous Workup Workflow:

G cluster_start Start cluster_extraction Extraction cluster_purification Purification cluster_end Final Product start (3-Fluorocyclohexyl)methanamine HCl in an organic solvent (e.g., DCM, EtOAc) wash Wash with aqueous base (e.g., 1M NaOH, sat. NaHCO₃) start->wash Add to separatory funnel separate Separate aqueous and organic layers wash->separate dry Dry organic layer (e.g., Na₂SO₄, MgSO₄) separate->dry Collect organic layer filter Filter to remove drying agent dry->filter evaporate Evaporate solvent under reduced pressure filter->evaporate product Pure (3-Fluorocyclohexyl)methanamine (Free Base) evaporate->product

Caption: Workflow for the free-basing of an amine hydrochloride.

Step-by-Step Methodology:

  • Dissolution: Dissolve the (3-Fluorocyclohexyl)methanamine hydrochloride salt in a suitable organic solvent such as dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether.

  • Basification and Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of an aqueous base solution. The choice of base is critical (see Table 1). A 1 M solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃) are common choices.

    • Stopper the funnel and shake gently, venting frequently to release any pressure buildup, especially when using bicarbonate which generates CO₂ gas.

    • Allow the layers to separate.

  • Separation and Washing:

    • Drain the lower organic layer if using a denser solvent like DCM, or the upper layer for less dense solvents like EtOAc or ether.

    • To ensure complete removal of salts, wash the organic layer with water and then with brine.

  • Drying and Isolation:

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the free amine.

Table 1: Comparison of Common Bases for Deprotonation

BaseStrengthAdvantagesDisadvantages
Sodium Hydroxide (NaOH) StrongInexpensive, readily available, ensures complete deprotonation.Can be too harsh for sensitive functional groups.
Potassium Carbonate (K₂CO₃) ModerateGood choice for many amines, also acts as a drying agent.Slower reaction than with NaOH.
Sodium Bicarbonate (NaHCO₃) WeakMild, good for compounds with base-sensitive functional groups.May not be strong enough for complete deprotonation of all amine salts; produces CO₂ gas.
Triethylamine (TEA) Organic BaseSoluble in organic solvents, useful for in-situ neutralization in reactions.Can be difficult to remove due to its boiling point.

Protocol 2: Non-Aqueous Workup

For amines that are particularly water-soluble or when an anhydrous product is critical, a non-aqueous workup can be employed.

Diagram of the Non-Aqueous Workup Workflow:

G cluster_start Start cluster_reaction Reaction cluster_purification Purification cluster_end Final Product start (3-Fluorocyclohexyl)methanamine HCl suspended in an organic solvent (e.g., MeOH, DCM) base_add Add a non-aqueous base (e.g., Propylene Oxide, Basic Resin) start->base_add stir Stir at room temperature base_add->stir filter Filter to remove precipitated salts or resin stir->filter evaporate Evaporate solvent under reduced pressure filter->evaporate product Pure (3-Fluorocyclohexyl)methanamine (Free Base) evaporate->product

Caption: Non-aqueous workflow for amine hydrochloride free-basing.

Step-by-Step Methodology:

  • Suspension: Suspend the (3-Fluorocyclohexyl)methanamine hydrochloride in a suitable organic solvent like methanol (MeOH) or dichloromethane (DCM).

  • Base Addition:

    • Method A (Propylene Oxide): Add a slight excess of propylene oxide. Propylene oxide acts as an HCl scavenger, reacting to form 2-chloropropanol, which can be removed under vacuum.

    • Method B (Ion-Exchange Resin): Use a strongly basic ion-exchange resin. Stir the suspension of the amine salt and the resin for several hours.

  • Isolation:

    • Filter the mixture to remove the precipitated salts (in the case of propylene oxide) or the resin.

    • Wash the filter cake with a small amount of the solvent.

    • Combine the filtrates and remove the solvent under reduced pressure to obtain the free amine.

References

  • University of Rochester. (n.d.). Workup: Amines. Department of Chemistry. Retrieved from [Link]

  • Quora. (2016, September 29). What strong bases that can be used to deprotonate secondary amine? Retrieved from [Link]

  • Wegner, J., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 208-214. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 20). 10.8: Amines as Bases. Retrieved from [Link]

  • Filo. (2026, January

Technical Support Center: Reaction Optimization for Fluorinated Amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: FA-OPT-2026 Assigned Specialist: Senior Application Scientist

Welcome to the Fluorinated Derivatives Support Hub

You are likely here because your standard amine protocols are failing. Fluorine is not just a "hydrogen mimic"—it is a distinct electronic perturbing agent. Its high electronegativity (


) and the strength of the C-F bond (

116 kcal/mol) create a paradox: fluorinated molecules are thermodynamically stable but kinetically unpredictable.

This guide moves beyond generic "optimization" to address the specific physical organic chemistry of fluorinated amines.

Module 1: Nucleophilic Aromatic Substitution ( )

The "Fluorine Effect" in

Context: You are reacting a fluorinated aryl halide with an amine, or a fluorinated amine with an aryl halide.[1][2]

The Counter-Intuitive Rule: In


, Fluoride is often the best leaving group , superior to Bromide or Iodide.[3]
  • Why: The rate-determining step in

    
     is usually the addition of the nucleophile to the aromatic ring to form the Meisenheimer complex. The high electronegativity of fluorine stabilizes this anionic intermediate, lowering the activation energy (
    
    
    
    ).[4]
Troubleshooting Protocol:

Optimization
SymptomDiagnosisCorrective Action
No Reaction ( < 5% conv.) Nucleophile is too "solvated" or

is too high.
1. Solvent Switch: Move from THF/Dioxane to DMSO or NMP . These polar aprotic solvents solvate the cation but leave the amine nucleophile "naked" and reactive.2.[3] Temp Increase: Step up to 100–120°C . Fluorinated systems often have a high kinetic barrier despite favorable thermodynamics.
Regioisomer Mixtures Temperature is too high, allowing attack at less activated positions.Lower Temp (-20°C to 0°C): Kinetic control is required. Use a stronger base (e.g., LiHMDS) at low temp rather than heating with a weak base.
Hydrolysis Products (Phenols) Wet solvent + High Temp + Fluoride leaving group.Strict Anhydrous Protocol: Fluoride ions generated during the reaction are hygroscopic and basic. They will pull water from "dry" solvents, generating hydroxide which competes with your amine.
Workflow Visualization: Decision Tree

SNAr_Optimization Start Start: Low Yield in SNAr CheckLG Is Leaving Group Fluorine? Start->CheckLG SolventCheck Current Solvent? CheckLG->SolventCheck Yes Action_Heat Increase Temp to 120°C (Overcome Ea) CheckLG->Action_Heat No (Br/Cl) TempCheck Temperature > 100°C? SolventCheck->TempCheck DMSO/DMF Action_Polar Switch to DMSO/NMP (Naked Nucleophile Effect) SolventCheck->Action_Polar THF/Dioxane TempCheck->Action_Heat No Reaction Action_Cool Cool to 0°C (Kinetic Control) TempCheck->Action_Cool Side Products Forming

Caption: Decision logic for optimizing


 reactions involving fluorinated substrates.

Module 2: Buchwald-Hartwig Coupling

The "Deactivated Nucleophile" Challenge

Context: Coupling a fluorinated aniline (e.g., trifluoromethylaniline) with an aryl halide.[1][2][5][6][7][8]

The Problem: Electron-withdrawing groups (EWGs) like


 or 

on the aniline ring drastically reduce the nucleophilicity of the nitrogen lone pair. The amine binds poorly to the Palladium(II) center during the transmetallation/coordination step.

Temperature Strategy:

  • Standard: 80°C is often insufficient for fluorinated anilines.

  • Optimized: 100–110°C is typically required to drive the reductive elimination step involving the electron-deficient amine.

Critical Failure Mode: Base-Mediated Decomposition

Using strong bases (NaOtBu) at high temperatures (100°C+) with fluorinated substrates often leads to hydrodehalogenation or decomposition .

Recommended System for Fluorinated Anilines:

  • Catalyst: Pd-G3 or Pd-G4 precatalysts (rapid activation).

  • Ligand: BrettPhos (primary amines) or XantPhos (rigid backbone).[1]

  • Base: Switch to weak bases:

    
     or 
    
    
    
    .
  • Solvent: t-Amyl alcohol or Dioxane (allows higher reflux temps).

Module 3: Stability & The "HF Trap"

The E1cB Elimination Mechanism

Context: Reacting aliphatic amines with Fluorine in the


-position (e.g., 

-fluoroamines).

The Hazard: Fluorine is a poor leaving group for


 but excellent for E1cB (Elimination Unimolecular conjugate Base) .
  • The

    
    -fluorine makes the adjacent 
    
    
    
    -proton acidic.[9]
  • Base removes the proton, forming a carbanion.

  • The carbanion kicks out fluoride (HF elimination), forming an alkene (enamine/imine).

Thermodynamic Danger Zone:

  • Temperature > 60°C + Strong Base = High risk of HF elimination.

Mechanistic Visualization: The E1cB Trap

E1cB_Mechanism Substrate Beta-Fluoroamine (R-NH-CH2-CH2-F) Intermediate Carbanion Intermediate (Stabilized by F) Substrate->Intermediate Deprotonation (Fast) Base Base (B:) Base->Intermediate Transition Fluoride Ejection Intermediate->Transition Heat (>60°C) Product Decomposition Product (Enamine/Alkene + HF) Transition->Product Irreversible

Caption: The E1cB pathway showing how heat and base trigger HF elimination in beta-fluoroamines.

Frequently Asked Questions (FAQs)

Q: My reaction mixture turned into a black tar at 100°C. What happened? A: You likely triggered the decomposition of the fluorinated motif.

  • Diagnosis: If you used a strong base (NaH, NaOtBu), you likely caused dehydrofluorination (HF loss). The free HF or fluoride ions then polymerized the remaining material.

  • Fix: Repeat the experiment at 60°C using a milder base like

    
      or 
    
    
    
    . If higher temp is needed for conversion, use a specific catalyst (e.g., Pd/BrettPhos) that works at lower temperatures.

Q: I see 50% conversion by LCMS, but isolated yield is <10%. Where is my product? A: Fluorinated amines are often volatile or have unexpected solubility.

  • Volatility: Small fluorinated amines (MW < 200) can sublime or evaporate during rotary evaporation. Do not heat the water bath > 30°C and avoid high vacuum if possible. Form the HCl salt immediately for isolation.

  • Solubility: Highly fluorinated molecules ("fluorous") may not dissolve in MeOH/Acetonitrile (LCMS mobile phase) or may stick to C18 columns, giving false quantitative data.

Q: Can I use microwave heating for these reactions? A: Proceed with extreme caution.

  • Risk: Fluorinated solvents and reagents can superheat. More importantly, microwave irradiation can degrade sensitive Pd-catalysts (causing "palladium black" precipitation) before the sluggish fluorinated amine can react.

  • Recommendation: Use a pre-heated oil bath for better temperature stability and control.

References

  • BenchChem. "How to increase the efficiency of nucleophilic aromatic substitution reactions." Technical Guides. Link

  • Neumann, C.N., et al. "Concerted nucleophilic aromatic substitution with 19F− and 18F−." Nature, 2016.[7] Link

  • Zhang, L., et al. "Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates." Journal of Organic Chemistry, 2008. Link

  • WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Chemical Insights, 2024. Link

  • Gellman, A.J., et al. "Mechanism of Beta-Hydride Elimination in Adsorbed Alkoxides." Journal of the American Chemical Society, 1993.[10] Link

  • H.E.L Group. "Critical Considerations in Process Safety: Thermal Hazards." Process Safety Guides. Link

Sources

Validation & Comparative

1H NMR interpretation of (3-Fluorocyclohexyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 1H NMR Interpretation of (3-Fluorocyclohexyl)methanamine Hydrochloride: A Comparative Analysis

Authored by: A Senior Application Scientist

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of advancing discovery. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the most powerful tool for this purpose. This guide provides an in-depth, expert-level interpretation of the 1H NMR spectrum for (3-Fluorocyclohexyl)methanamine hydrochloride, a compound featuring a stereochemically complex cyclohexane scaffold modified with two influential functional groups: a fluorine atom and a protonated aminomethyl group.

This document moves beyond a simple peak-listing approach. It is designed to illustrate the deductive process of spectral interpretation, grounded in fundamental principles and supported by comparative data from analogous structures. We will explore how stereochemistry, conformational dynamics, and the distinct electronic effects of the substituents sculpt the final spectrum, providing a robust framework for scientists tackling similar analytical challenges.

The Structural and Conformational Landscape

(3-Fluorocyclohexyl)methanamine hydrochloride presents several structural variables that are critical to its NMR interpretation:

  • Stereoisomerism: The relationship between the fluorine at C3 and the aminomethyl group at C1 can be either cis or trans. These two diastereomers will have distinct NMR spectra due to differences in symmetry and conformational preferences.

  • Conformational Equilibrium: Like most substituted cyclohexanes, the molecule exists predominantly in a chair conformation. The substituents (F and CH₂NH₃⁺) can occupy either axial (ax) or equatorial (eq) positions. The molecule will adopt the conformation that minimizes steric strain, which generally means placing the bulkier substituent in the equatorial position. In this case, the -(CH₂)NH₃⁺ group is significantly bulkier than the fluorine atom.

  • Functional Group Effects:

    • Fluorine (¹⁹F): As a highly electronegative atom, it strongly deshields nearby protons. Crucially, ¹⁹F has a nuclear spin (I = ½) and will couple with protons, leading to additional signal splitting (J-coupling) over two, three, or even more bonds.[1]

    • Ammonium Group (-CH₂NH₃⁺): The protonated amine is a strong electron-withdrawing group, deshielding adjacent protons (the -CH₂- and the proton at C1). The NH₃⁺ protons themselves are typically observed as a broad signal due to rapid chemical exchange and quadrupolar coupling with nitrogen, and their signal can disappear upon D₂O exchange.[2]

Below is a diagram illustrating the key proton environments for the trans isomer, which we will use as the primary example for interpretation.

Caption: Figure 1: Structure of the most stable conformer of trans-(3-Fluorocyclohexyl)methanamine hydrochloride with key protons labeled.

Predicted ¹H NMR Spectral Interpretation: A Proton-by-Proton Analysis

The interpretation below is predictive, based on established substituent effects and coupling constants observed in similar molecules. The analysis will focus on the most stable diequatorial conformer of the trans isomer.

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityKey Couplings (J, Hz)Rationale
H3 ~4.5 - 5.1dddd (doublet of doublet of doublets of doublets)²JHF (large, ~45-50 Hz), ³JHH(ax,ax), ³JHH(ax,eq)H3 is directly attached to the carbon bearing the highly electronegative fluorine, causing significant deshielding. It experiences a large geminal coupling to fluorine and vicinal couplings to the four protons on C2 and C4.
-CH₂NH₃⁺ ~2.8 - 3.2d (doublet) or dd (doublet of doublets)³JHH (~7 Hz)These protons are alpha to the electron-withdrawing ammonium group, shifting them downfield. They are coupled to the methine proton H1. The two protons are diastereotopic and may show slightly different shifts and geminal coupling.
H1 ~1.8 - 2.2m (multiplet)³JHHThis proton is coupled to the -CH₂- group and the four protons on C2 and C6, resulting in a complex multiplet.
-NH₃⁺ ~7.5 - 8.5 (variable)br s (broad singlet)None observedSignal is broadened due to quadrupolar relaxation and exchange. Position is highly dependent on solvent and concentration. Disappears upon D₂O shake.[2][3]
Ring Protons (H2, H4, H5, H6) ~1.1 - 2.1m (overlapping multiplets)²JHH, ³JHH, ³JHF, ⁴JHFThis region contains the remaining 8 protons of the cyclohexane ring. The signals are complex and overlapping due to numerous geminal, vicinal (H-H), and long-range (H-F) couplings. Protons on C2 and C4 will be the most affected by the substituents.

Comparison Guide: Isolating Substituent Effects

To truly understand the spectrum, we must compare it with simpler, related structures. This comparison highlights the specific influence of the fluorine atom and the ammonium group on the chemical shifts of the cyclohexane ring protons.

CompoundH at C1 (δ, ppm)H at C3 (δ, ppm)Other Ring Protons (δ, ppm)Key Takeaway
Cyclohexylamine Hydrochloride [4]~3.16 (proton on C-N)~1.65~1.2 - 2.0Establishes the baseline deshielding effect of the -NH₃⁺ group on the alpha proton.
Fluorocyclohexane [5][6]~1.75~4.6 (proton on C-F)~1.2 - 1.9Demonstrates the powerful deshielding effect of fluorine on its geminal proton. The H-F coupling is a key diagnostic feature.
(3-Fluorocyclohexyl)methanamine HCl (Predicted) ~1.8 - 2.2~4.5 - 5.1~1.1 - 2.1The spectrum is a composite of the effects seen in the analogs. The H3 proton is strongly deshielded by fluorine, while the protons near the aminomethyl group (H1, -CH₂) are moderately deshielded. The entire spectrum is complicated by H-F coupling.

This comparative analysis demonstrates that while the individual effects of the substituents are predictable, their combination in a stereochemically complex scaffold creates a unique and information-rich NMR spectrum. The presence of a high-field multiplet strongly deshielded and split by a large coupling constant is a clear indicator of the H3 proton adjacent to fluorine.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines the standard procedure for preparing a sample of (3-Fluorocyclohexyl)methanamine hydrochloride for ¹H NMR analysis.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.

Materials:

  • (3-Fluorocyclohexyl)methanamine hydrochloride (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD-d₄), 0.6-0.7 mL

  • NMR tube (5 mm, high precision)

  • Pipette and tips

  • Vortex mixer

Methodology:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the hydrochloride salt directly into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. DMSO-d₆ is often a good choice for hydrochloride salts as it solubilizes the sample and slows the exchange of the N-H protons, sometimes allowing their couplings to be resolved. D₂O is also an excellent choice but will result in the exchange and disappearance of the -NH₃⁺ signal.[2]

  • Sample Preparation: Add ~0.7 mL of the chosen deuterated solvent to the vial containing the sample. Vortex the mixture thoroughly until the solid is completely dissolved.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detector (typically ~4 cm).

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. This is a critical step for resolving complex multiplets.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum. Typical parameters include a 90° pulse angle, a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

    • Reference the spectrum. If using DMSO-d₆, the residual solvent peak is at δ 2.50 ppm.

    • Integrate all signals to determine the relative proton ratios.

The logical workflow for this experimental process is visualized below.

G A 1. Weigh Sample (5-10 mg) B 2. Dissolve in Deuterated Solvent (e.g., DMSO-d6) A->B C 3. Transfer to NMR Tube B->C D 4. Insert into Spectrometer & Lock C->D E 5. Shim Magnetic Field D->E F 6. Acquire 1D Proton Spectrum E->F G 7. Process Data (FT, Phase, Reference) F->G H 8. Analyze Spectrum (Integrate, Assign Peaks) G->H

Caption: Figure 2: Standard workflow for ¹H NMR sample preparation and data acquisition.

Conclusion

The ¹H NMR spectrum of (3-Fluorocyclohexyl)methanamine hydrochloride is a study in the interplay of fundamental NMR principles. The electronegativity of the fluorine atom, the electron-withdrawing nature of the ammonium group, the rigid chair conformation of the cyclohexane ring, and the spin-spin coupling between both ¹H and ¹⁹F nuclei all combine to produce a complex but interpretable spectrum. By comparing the predicted spectrum with those of simpler analogs, we can confidently assign key structural features. This guide serves as a template for the rigorous, evidence-based approach required in modern chemical analysis, empowering researchers to tackle complex structures with confidence.

References

  • SpectraBase. (n.d.). Fluorocyclohexane - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link][5]

  • PubChem. (n.d.). Cyclohexylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link][7]

  • University of Regensburg. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link][3]

  • Abraham, R. J., & Edgar, M. (1995). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. Retrieved from [Link][6]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link][8]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link][2]

Sources

LC-MS Characterization and Fragmentation of Fluorinated Amines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: LC-MS Characterization and Fragmentation of Fluorinated Amines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into amine-containing scaffolds is a cornerstone of modern medicinal chemistry, used to modulate pKa, metabolic stability (blocking P450 oxidation), and lipophilicity. However, the unique electronic properties of fluorine—the most electronegative element—introduce specific challenges and opportunities in Liquid Chromatography-Mass Spectrometry (LC-MS) characterization.

This guide moves beyond generic protocols to provide a mechanistic comparison of fluorinated amines versus their non-fluorinated analogs. It details the "Fluorous Effect" on chromatographic retention, the suppression/enhancement mechanisms in Electrospray Ionization (ESI), and the diagnostic fragmentation pathways (HF elimination vs.


-cleavage) essential for structural elucidation.
Part 1: The "Fluorine Impact" on Mass Spectrometry

Before designing an experiment, one must understand how fluorine alters the observable physics of the molecule in a mass spectrometer.

1.1 The Mass Defect Shift (Diagnostic Tool)

Fluorine is unique among common organic elements (C, H, N, O) because it possesses a negative mass defect . While hydrogen adds mass above the integer (1.0078 Da), fluorine adds mass below the integer (18.9984 Da).

  • Implication: As you substitute Hydrogen with Fluorine, the exact mass of the molecule shifts significantly toward (or below) the nominal integer mass. In High-Resolution MS (HRMS), this "mass defect" is a rapid filter to distinguish fluorinated metabolites from non-fluorinated background matrix ions.

1.2 Basicity and Ionization Efficiency

Fluorine’s strong electron-withdrawing inductive effect (-I effect) reduces the electron density on the nearby amine nitrogen.

  • Comparison:

    • Non-fluorinated Amine: High pKa (~9-10). Readily protonates in ESI(+).[1] High sensitivity.

    • 
      - or 
      
      
      
      -Fluorinated Amine:
      Lower pKa (can drop by 1-3 units). Reduced proton affinity.
    • Result: Fluorinated amines may show lower ESI response than their non-fluorinated analogs. However, they are often less susceptible to adduct formation (e.g.,

      
      ) because the charge is more localized.
      
Part 2: Chromatographic Strategy: C18 vs. PFP

The standard C18 column is often insufficient for separating fluorinated isomers or separating a fluorinated drug from its des-fluoro impurities. The Pentafluorophenyl (PFP) stationary phase is the superior alternative.

Comparative Analysis: Separation Mechanisms
FeatureC18 (Octadecylsilane)PFP (Pentafluorophenyl)Performance Verdict
Primary Mechanism Hydrophobic Interaction

-

Interaction, Dipole-Dipole, H-Bonding
PFP Wins for selectivity.[2][3]
Fluorine Recognition Poor. Often cannot separate regioisomers (e.g., 2-F vs 4-F aniline).Excellent. The electron-deficient PFP ring interacts specifically with the electron-rich amine and the fluorine dipoles.PFP Wins for isomers.
Retention Behavior Fluorine is "oleophobic" (lipid-fearing). Fluorinated amines often elute earlier than non-fluorinated analogs.Fluorinated amines are often retained longer or with distinct selectivity due to specific F-F or dipole interactions.PFP Wins for retention.
Mobile Phase Compatible with MeOH and ACN.[4]Methanol (MeOH) is preferred. ACN can form a

-cloud that shields the PFP ring, dampening selectivity.
Context Dependent.
Decision Workflow for Column Selection

The following diagram outlines the logical process for selecting the stationary phase based on the analyte's properties.

ColumnSelection Start Start: Analyte Characterization IsFluorinated Is the Amine Fluorinated? Start->IsFluorinated IsomerSep Is Regioisomer Separation Required? IsFluorinated->IsomerSep Yes C18 Use C18 Column (General Screening) IsFluorinated->C18 No Matrix Sample Matrix Complexity IsomerSep->Matrix No PFP Use PFP Column (Targeted Selectivity) IsomerSep->PFP Yes (Critical) Matrix->C18 Simple (Standards) Matrix->PFP Complex (Biofluids) MobilePhase Critical: Use MeOH/Water (Avoid ACN for max selectivity) PFP->MobilePhase Optimization

Figure 1: Decision tree for selecting chromatographic stationary phases for fluorinated amines.

Part 3: MS/MS Fragmentation Mechanics

Understanding how fluorinated amines fragment is crucial for structural elucidation. The presence of fluorine introduces a competition between standard


-cleavage  and HF elimination .
3.1 The Competition: Alpha-Cleavage vs. HF Elimination

In non-fluorinated amines, the dominant pathway is


-cleavage, driven by the formation of a stable immonium ion.
  • Mechanism:

    
    
    

In fluorinated amines, the strong C-F bond and the stability of the HF molecule create a competing pathway, especially in ESI (even-electron ions).

  • 
    -Cleavage (Destabilized):  If the fluorine is on the 
    
    
    
    -carbon, the resulting immonium ion is destabilized by the electron-withdrawing fluorine. This suppresses the intensity of the expected
    
    
    -cleavage ion.
  • HF Elimination (Characteristic): A neutral loss of 20 Da (HF) is highly diagnostic. This often occurs via a cyclic transition state involving the amine hydrogen and a

    
    -fluorine.
    
3.2 Fragmentation Pathway Diagram

The following diagram illustrates the divergent pathways for a generic


-fluorinated amine.

Fragmentation Precursor Precursor Ion [M+H]+ (Protonated Fluorinated Amine) AlphaPath Pathway A: Alpha-Cleavage (Standard Amine Route) Precursor->AlphaPath Fast HFPath Pathway B: HF Elimination (Fluorine Specific) Precursor->HFPath Thermodynamically Favorable Immonium Fluoro-Immonium Ion (Destabilized/Low Intensity) AlphaPath->Immonium AlkeneIon Product Ion [M+H-20]+ (Diagnostic Peak) HFPath->AlkeneIon Neutral Loss: -20 Da (HF) Secondary Secondary Fragmentation (Loss of NH3) AlkeneIon->Secondary -17 Da (NH3)

Figure 2: Competing fragmentation pathways for


-fluorinated amines in ESI-MS/MS.
3.3 Diagnostic Table: Fragment Ions
Fragment TypeMass Shift (vs Non-Fluoro)Diagnostic Value
Molecular Ion

+18 Da per F atomHigh . Use mass defect to confirm.
Neutral Loss (HF) -20 DaCritical . Confirms presence of aliphatic fluorine. Rare in aromatic F.
Neutral Loss (

)
-17 DaCommon . Standard amine loss. If observed after HF loss, confirms amine is intact.

-Cleavage Ion
Mass variesMedium . Intensity often suppressed compared to non-fluorinated analog.
Part 4: Experimental Protocol (Self-Validating)

This protocol is designed to ensure maximum sensitivity and selectivity for fluorinated amines.

4.1 Sample Preparation
  • Solvent: Dissolve samples in 100% Methanol. Avoid water in the stock solution to prevent hydrolysis if the amine is reactive.

  • Concentration: 1 µM for tuning, 100 nM for analytical runs.

4.2 LC-MS Conditions (The "Gold Standard")
  • Column: Propyl-Pentafluorophenyl (PFP) (e.g., 2.1 x 100 mm, 1.9 µm).

    • Why? Maximizes selectivity via orthogonal mechanisms.[5]

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • Why? Formate buffer improves peak shape for amines; acidic pH ensures protonation.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[6]

    • Why? Methanol preserves the

      
      -
      
      
      
      interactions of the PFP column better than Acetonitrile.
  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to trap polar amines).

    • 1-10 min: 5% -> 95% B.

    • 10-12 min: 95% B.

  • Ionization Source: ESI Positive Mode.[6]

    • Capillary Voltage: 3.0 kV (Lower than typical 3.5 kV to reduce in-source fragmentation/HF loss).

    • Source Temp: 300°C.

4.3 Validation Step (The "Fluorine Check")

To validate that a peak is indeed your fluorinated amine:

  • Check Mass Defect: Is the fractional mass lower than the non-fluorinated analog?

  • Check Isotope Pattern: Fluorine is monoisotopic (

    
     only). You will not see an M+2 peak contribution from fluorine (unlike Cl or Br), but the M+1 (
    
    
    
    ) pattern should remain standard.
  • Run MS/MS: Look for the characteristic [M+H-20] peak. If absent, increase collision energy; HF loss requires higher energy than simple bond cleavages.

References
  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A. Link

  • Euerby, M. R., et al. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. Link

  • Holčapek, M., et al. (2012). Mass Spectrometry in the analysis of fluorinated compounds. Journal of Mass Spectrometry. Link

  • West, C., et al. (2010). Fluorinated stationary phases in liquid chromatography. Journal of Chromatography A. Link

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Referencing Mass Defect and Halogen patterns). Link

Sources

Spectroscopic Differentiation of Cis and Trans (3-Fluorocyclohexyl)methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and molecular sciences, the precise determination of stereochemistry is not merely an academic exercise; it is a critical determinant of a molecule's biological activity, efficacy, and safety profile. The subtle yet profound difference between cis and trans isomers can lead to vastly different interactions with biological targets. This guide provides an in-depth, objective comparison of the spectroscopic techniques used to distinguish between the cis and trans isomers of (3-Fluorocyclohexyl)methanamine, a compound representative of substituted cyclohexanes frequently encountered in medicinal chemistry.

This analysis is grounded in the fundamental principles of conformational analysis and its direct impact on spectroscopic readouts. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) serve as powerful tools for unambiguous stereochemical assignment, with a focus on the causality behind the expected spectral differences.

The Conformational Bedrock: Why Cis and Trans Isomers Behave Differently

The spectroscopic differences between the cis and trans isomers of (3-Fluorocyclohexyl)methanamine are fundamentally rooted in their preferred three-dimensional structures. The cyclohexane ring predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain.[1] In this conformation, substituents can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (around the ring's equator).[1][2]

Through a process called ring-flipping, axial and equatorial positions can interconvert.[2][3] However, for a substituted cyclohexane, the two chair conformations are often not equal in energy. The conformation that places the larger substituent in the more spacious equatorial position is generally more stable.[4]

  • Trans Isomer: The most stable conformation for the trans isomer will have both the fluorine and the methanamine groups in equatorial positions (diequatorial) to minimize steric hindrance. The alternative diaxial conformation is significantly less stable due to severe 1,3-diaxial interactions.[5]

  • Cis Isomer: The cis isomer is constrained to have one substituent in an axial position and the other in an equatorial position.[5] Ring-flipping interconverts which group is axial and which is equatorial. The preferred conformation will place the bulkier methanamine group in the equatorial position and the smaller fluorine atom in the axial position.

This fundamental difference—the trans isomer being predominantly diequatorial and the cis isomer being a mix of axial/equatorial conformers—is the origin of the distinct spectroscopic signatures discussed below.

Caption: Decision workflow using NOESY data.

Supporting Spectroscopic Techniques

While NMR is definitive, IR and MS can provide complementary data. [6]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds. [7]The primary diagnostic feature here is the C-F stretching vibration.

  • C-F Stretch: The C-F stretching frequency is sensitive to the substituent's orientation. An equatorial C-F bond typically absorbs at a slightly higher wavenumber (e.g., ~1070 cm⁻¹) compared to an axial C-F bond (~1040 cm⁻¹). [8]While this difference can be subtle, it can serve as a useful corroborating piece of evidence.

Bond VibrationExpected for cis Isomer (Axial F)Expected for trans Isomer (Equatorial F)
C-F Stretch ~1040 cm⁻¹~1070 cm⁻¹
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) typically produces identical mass spectra for stereoisomers because the high energy of ionization leads to the loss of stereochemical information. [9]However, differences can sometimes emerge in the relative abundances of fragment ions if the stereochemistry influences a specific fragmentation pathway. [10]For cyclohexane derivatives, a common fragmentation is the loss of ethene (a retro-Diels-Alder type reaction), leading to a prominent peak at M-28. [11][12]It is conceivable that the different ground-state energies of the cis and trans isomers could lead to minor but measurable differences in the fragmentation pattern, though this is not typically used as a primary method for differentiation.

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the amine sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O, depending on solubility and the need to exchange amine protons). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). [13]2. ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate spectral width and resolution to observe multiplet structures clearly.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This will yield a singlet for each isomer, allowing for clear chemical shift comparison.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ pulse sequence) to determine the chemical shifts of all carbon atoms.

  • 2D NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time appropriate for a small molecule (typically 500-800 ms) to build up NOE correlations.

  • Data Analysis:

    • In the ¹H spectrum, identify the H3 proton signal and measure its coupling constants. A large coupling (>8 Hz) indicates an axial proton (cis isomer).

    • Compare the ¹⁹F and ¹³C chemical shifts to the expected trends.

    • Analyze the NOESY spectrum for the presence or absence of cross-peaks corresponding to 1,3-diaxial proton interactions.

Protocol 2: IR Spectroscopic Analysis
  • Sample Preparation: Prepare the sample as a neat thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-600 cm⁻¹.

  • Data Analysis: Carefully identify the wavenumber of the C-F stretching absorption band and compare it between the two isomer samples.

Conclusion

The differentiation between the cis and trans isomers of (3-Fluorocyclohexyl)methanamine is accomplished reliably and unambiguously through a suite of spectroscopic techniques. NMR spectroscopy stands as the cornerstone of this analysis , with ¹H NMR coupling constants providing the most direct and easily interpretable evidence of the relative stereochemistry. ¹⁹F and ¹³C NMR offer powerful, corroborating data points based on well-established shielding effects. Finally, 2D NOESY provides definitive proof of through-space proximities, solidifying the stereochemical assignment. While IR and MS can offer supplementary information, they lack the definitive power of NMR for this specific application. A comprehensive approach, leveraging the strengths of each technique, ensures the highest degree of confidence in structural elucidation, a necessity for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Buchanan, G. W., Preusser, S. H., & Webb, V. L. (1984). Deshielding γ–gauche effects in 13 C magnetic resonance: a comparison of the conformational behaviour of the acetyl group in cyclohexane and 5-substituted-1,3-dioxane systems. Canadian Journal of Chemistry.
  • Buchanan, G. W., & Preusser, S. H. (1984). Low temperature carbon-13 magnetic resonance detection of axial conformers in vinyl- and formylcyclohexane: a deshielding γ–gauche effect. Canadian Journal of Chemistry.
  • Jonas, J., Allerhand, A., & Gutowsky, H. S. (1965). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. The Journal of Chemical Physics.
  • Emsley, J. W., & Phillips, L. (1967). Electric fields in fluorocyclohexanes and the magnitude of 19F chemical shifts. Molecular Physics.
  • Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph.
  • Jefford, C. W., Hill, D. T., & Ramey, K. C. (1970). Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. Helvetica Chimica Acta.
  • Godfrey, J. C. (1962). Part 1.--19F Spectra of Fluorocyclohexanes. Journal of the Chemical Society.
  • ECHEMI. (n.d.).
  • Oreate AI. (2026, January 27). The Subtle Dance of Cyclohexane: Unpacking Cis and Trans Isomers.
  • ChemWis. (2020, May 30). 1H NMR of cyclohexane. YouTube.
  • Various Authors. (2012, April 17). How to experimentally detect the conformation of cyclohexane?
  • Wikipedia contributors. (n.d.).
  • Li, W., et al. (2018). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Omega.
  • Chemistry Stack Exchange. (2015, October 28). Shifting of axial and equatorial protons. Chemistry Stack Exchange.
  • Bailey, W. F., et al. (2004). The γ‐ and the δ‐effects in 13C NMR spectroscopy in terms of nuclear chemical shielding (NCS) analysis. Magnetic Resonance in Chemistry.
  • Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. Chemistry LibreTexts.
  • Schrödinger, Inc. (n.d.). Prediction of Coupling Constants using MacroModel and the Maestro User Interface. Schrödinger.
  • Chemistry Stack Exchange. (2016, April 26). Relative magnitudes of 2- and 3-bond coupling constants. Chemistry Stack Exchange.
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. MSU Chemistry.
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs Blog.
  • Doc Brown's Chemistry. (n.d.). C6H12 mass spectrum of cyclohexane. Doc Brown's Chemistry.
  • All about chemistry. (2025, July 28). Mass Spectrometry of Cycloalkanes. YouTube.
  • Zuccoli, D. N., et al. (2011).
  • Your Chem Friend. (2022, March 21). Stereochemistry | How to read NOESY spectrum?. YouTube.
  • Vandewalle, M., et al. (1968). Studies in Organic Mass Spectrometry IV. Fragmentation of 2‐Alkyl‐ 1, 3‐cyclohexanediones. Bulletin des Sociétés Chimiques Belges.
  • Chemistry by Dr. Anjali Singh. (2023, May 19).
  • UCSD SSPPS NMR Facility. (2015, April 7). NOESY and ROESY. University of California San Diego.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
  • Doc Brown's Chemistry. (n.d.). C6H12 C-13 nmr spectrum of cyclohexane. Doc Brown's Chemistry.
  • SlideShare. (n.d.). stereochemistry of disubstituted cyclohexane. SlideShare.
  • LibreTexts Chemistry. (n.d.). 2.15 Conformations of Disubstituted Cyclohexanes. LibreTexts.
  • Mandal, K. K. (n.d.). CYCLIC STEREOCHEMISTRY. St.
  • University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). University of Colorado Boulder.
  • Scribd. (n.d.). A. Cis-Trans Isomerism in Disubstituted Cyclohexanes. Scribd.
  • A Level Chemistry. (n.d.).
  • Leah4sci. (2017, January 17).
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. MSU Chemistry.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac.

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Safety Operating Guide

Proper Disposal Procedures: (3-Fluorocyclohexyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Immediate Action Required: Treat (3-Fluorocyclohexyl)methanamine hydrochloride as a Hazardous Chemical Waste . Do not dispose of down the drain or in municipal trash.

  • Primary Disposal Method: High-Temperature Incineration (Lab Pack).

  • Critical Incompatibility: NEVER mix with bleach (sodium hypochlorite) or strong oxidizers. This generates toxic chloramine gas and potential explosives.[1]

  • Waste Classification: Non-regulated federal hazardous waste (unless characteristic D-codes apply), but universally regulated as "Chemical Waste" by EHS protocols.

Chemical Profile & Hazard Identification

Understanding the chemical nature of this reagent is the foundation of safe disposal. As a fluorinated amine salt, it presents specific stability and toxicity profiles that dictate the destruction method.

PropertySpecificationDisposal Implication
Chemical Name (3-Fluorocyclohexyl)methanamine hydrochloride
CAS Number 1379025-24-7 (Analog)Used for waste manifesting.
Functional Groups Primary Amine, Alkyl Fluoride, HCl SaltAmine dictates segregation; Fluorine dictates incineration temp.
Physical State Solid (Crystalline Powder)Requires solid waste segregation.
Water Solubility SolubleHigh Risk of aquatic contamination if improperly sewered.
GHS Hazards H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.)Requires PPE during handling.[2][3][4]
The Fluorine Factor

Unlike standard organic amines, the presence of the fluorine atom on the cyclohexane ring increases the compound's thermal stability. Standard combustion temperatures (600–800°C) may be insufficient for complete mineralization.

  • Requirement: Disposal facilities must use high-temperature incineration (>1100°C) with acid gas scrubbing to capture Hydrogen Fluoride (HF) byproducts [1].

Critical Segregation Protocols

The "Self-Validating" Safety Rule: Your waste container must never be a "black box" of unknown reactivity. Segregation is the primary control against accidental laboratory explosions.

The Bleach Warning (Scientific Rationale)

Researchers often use bleach to neutralize biological waste. This is strictly prohibited for amines.

  • Mechanism: Mixing (3-Fluorocyclohexyl)methanamine (an amine) with Sodium Hypochlorite (bleach) triggers the formation of Chloramines (e.g.,

    
    , 
    
    
    
    ).
  • Result: Release of toxic gas and potential formation of unstable, explosive liquids [2].[5]

Segregation Matrix
Waste StreamCompatibilityAction
Oxidizers (Bleach, Peroxides) INCOMPATIBLE Store in separate secondary containment.[6][7]
Strong Acids (H₂SO₄, HNO₃) INCOMPATIBLE May evolve HCl gas or HF if heated; keep separate.
Halogenated Solvents (DCM) COMPATIBLE Can often be packed together in "Halogenated" lab packs.
Aqueous Solutions CONDITIONAL Only if pH is neutral (6-8). Do not mix solids with liquids.

Step-by-Step Disposal Methodology

This protocol follows the "Lab Pack" system, the industry standard for disposing of small containers of laboratory chemicals.

Phase 1: Preparation & Packaging
  • Container Selection: Use the original manufacturer container if possible. If not, transfer to a High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.

    • Why? HDPE is resistant to fluoride attack and amine corrosion.

  • State Segregation: Keep solids separate from liquids. Do not dissolve the solid powder in water "just to dispose of it."

  • Tight Sealing: Ensure the cap is taped or Parafilmed to prevent loosening during transport.

Phase 2: Labeling

Attach a hazardous waste tag immediately upon the first addition of waste. The label must contain:

  • Full Chemical Name: "(3-Fluorocyclohexyl)methanamine hydrochloride" (No abbreviations/formulas).

  • Hazards: Check "Toxic" and "Irritant".

  • Constituents: If in solution, list the solvent and concentration (e.g., "1% in Water").

Phase 3: The Lab Pack (EHS/Contractor Handoff)
  • Accumulation: Store in a Satellite Accumulation Area (SAA) inside a secondary container.

  • Manifesting: When full, request a pickup. The waste contractor will place the container into a larger drum (Lab Pack) filled with absorbent material (vermiculite).

  • Final Destruction: The drum is transported to a TSDF (Treatment, Storage, and Disposal Facility) for incineration.

Decision Logic & Workflow (DOT Diagram)

DisposalWorkflow Start Waste Generation: (3-Fluorocyclohexyl)methanamine HCl StateCheck Is it Solid or Liquid? Start->StateCheck Solid Solid Reagent StateCheck->Solid Powder/Crystal Liquid Liquid Solution StateCheck->Liquid Dissolved PkgSolid Package in HDPE/Glass Label: 'Toxic Solid' Solid->PkgSolid ContamCheck Is it mixed with Oxidizers (Bleach/Peroxides)? Liquid->ContamCheck Danger STOP: EXPLOSION RISK Contact EHS Immediately ContamCheck->Danger YES PkgLiquid Package in Compatible Bottle Label: 'Toxic Liquid' ContamCheck->PkgLiquid NO LabPack Lab Pack for Incineration (Halogenated Waste Stream) PkgSolid->LabPack PkgLiquid->LabPack

Figure 1: Decision tree for the safe segregation and packaging of fluorinated amine waste.

Emergency Spill Response

In the event of a spill, speed and containment are vital.

  • Evacuate & Ventilate: If dust is airborne, clear the area to prevent inhalation (H335).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. A N95 dust mask is recommended for powder spills.

  • Containment:

    • Solids: Gently cover with wet paper towels to prevent dust generation, then scoop into a waste bag.

    • Liquids: Absorb with vermiculite or sand.[3] Do not use combustible materials (sawdust) if oxidizers are present nearby.

  • Decontamination: Wipe the surface with a mild soap solution. Avoid bleach. [5]

Regulatory Compliance (RCRA)

While this specific compound is not typically P-listed or U-listed (unless specified by local state laws), it falls under the following regulatory frameworks:

  • EPA Waste Code:

    • D002 (Corrosive): Only if the pH of a solution is

      
       or 
      
      
      
      .[8]
    • Not Listed: If neutral solid, it is classified as "Non-RCRA Regulated Hazardous Waste" but must still be incinerated due to toxicity/halogen content.

  • Halogen Content: The fluorine atom classifies this as a "Halogenated Organic," often requiring specific incineration protocols (Code 042 in some systems) [3].

References

  • Taylor & Francis. (2007). On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology.

  • Washington State Dept of Health. (n.d.). Dangers of Mixing Bleach with Cleaners.

  • US EPA. (2024). Hazardous Waste Codes & Characteristics.

Sources

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